1-Isoquinolin-1-ylmethanamine dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
isoquinolin-1-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZXYJPWXMGVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482062 | |
| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-38-8 | |
| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isoquinolin-1-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its rigid isoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system (CNS). While this compound is primarily utilized as a synthetic intermediate, the isoquinoline motif it contains is integral to numerous therapeutic agents, including those for neurological disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the pharmacological context of its derivatives. Detailed experimental protocols for the synthesis of isoquinoline precursors and for key biological assays relevant to its potential applications are also presented.
Chemical Properties and Structure
This compound is the salt form of 1-(aminomethyl)isoquinoline, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for its use in various chemical reactions and for potential biological screening.[1]
Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt
| Property | 1-Isoquinolin-1-ylmethanamine | This compound |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 158.20 g/mol [2] | 231.12 g/mol [3] |
| Appearance | - | White to off-white powder[1] |
| CAS Number | 40615-08-5[2] | 19382-38-8[3] |
| Purity | - | ≥95% to ≥97%[1][3] |
| Storage Conditions | - | 0-8 °C, under inert atmosphere[1][3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[3] | - |
| logP (predicted) | 2.5371[3] | - |
| Hydrogen Bond Donors | 1[3] | - |
| Hydrogen Bond Acceptors | 2[3] | - |
| Rotatable Bonds | 1[3] | - |
Synthesis
The synthesis of 1-Isoquinolin-1-ylmethanamine typically involves the construction of the isoquinoline core followed by the introduction or modification of a functional group at the 1-position to yield the aminomethyl substituent.
Synthesis of the Isoquinoline Core
Several classic organic reactions can be employed to synthesize the isoquinoline scaffold.[4]
-
Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4]
-
Bischler–Napieralski Reaction: A β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to produce a 3,4-dihydroisoquinoline, which can be subsequently aromatized.
-
Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline.
Introduction of the 1-Aminomethyl Group
A common strategy to introduce the aminomethyl group at the C1 position is through the reduction of an appropriate precursor, such as an oxime, nitrile, or amide derived from isoquinoline-1-carboxylic acid. A plausible synthetic route involves the catalytic reduction of isoquinoline-1-carbonitrile.
Experimental Protocol: Catalytic Reduction of Isoquinoline-1-carbonitrile
This protocol describes a general method for the reduction of a nitrile to a primary amine using a catalyst such as Raney Nickel or a palladium-based catalyst.
Materials:
-
Isoquinoline-1-carbonitrile
-
Anhydrous ethanol or methanol
-
Raney Nickel (slurry in water) or 10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
In a suitable pressurized reaction vessel, dissolve isoquinoline-1-carbonitrile in anhydrous ethanol.
-
Carefully add the Raney Nickel slurry (washed with ethanol) or Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction (monitor by TLC or LC-MS).
-
Carefully vent the reaction vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter pad with ethanol.
-
To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential of Isoquinoline Derivatives
Dopamine Receptor Modulation
Derivatives of isoquinoline have been extensively studied as ligands for dopamine receptors. For instance, certain tetrahydroisoquinolines have shown high affinity and selectivity for the dopamine D3 receptor.[5] The isoquinoline alkaloid isocorypalmine has demonstrated high affinity for the dopamine D1 receptor with a Kᵢ of 83 nM.[6]
Table 2: Dopamine Receptor Binding Affinities of Representative Isoquinoline Alkaloids
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
| Isocorypalmine | Dopamine D1 | 83[6] |
| l-Tetrahydropalmatine | Dopamine D1 | 94[6] |
| Dinapsoline Analogue (Compound 5) | Dopamine D1 | Data not specified[5] |
| Dinapsoline Analogue (Compound 5) | Dopamine D2 | Data not specified[5] |
Other Neurological Targets
The isoquinoline nucleus is also found in compounds targeting other receptors and enzymes implicated in neurological diseases. For example, certain isoquinoline derivatives have been investigated as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), with some showing potent activity (IC₅₀ = 0.084 µM).[7] Additionally, some isoquinoline derivatives act as potent antagonists of the CRTH2 receptor, with IC₅₀ values in the nanomolar range.[8]
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound or its derivatives, a battery of in vitro assays can be employed.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated.
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a filter plate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways of Potential Targets
Given the prevalence of isoquinoline derivatives as modulators of key CNS receptors, understanding the signaling pathways of these targets is crucial.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. Its isoquinoline core is a key pharmacophore in a multitude of compounds targeting the central nervous system. While direct biological activity data for this specific molecule is limited, the extensive research on its derivatives underscores its importance in the development of novel therapeutics for neurological disorders. The synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize this compound in the synthesis of new chemical entities and to evaluate their potential pharmacological activities. Further investigation into the direct biological effects of this compound may reveal intrinsic activities that could be exploited in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Isoquinolin-1-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic organic compound featuring an isoquinoline core with a methanamine substituent at the 1-position. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. The isoquinoline scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as this compound, valuable intermediates in medicinal chemistry and drug discovery. This document aims to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of 1-isoquinolin-1-ylmethanamine. The presence of the two hydrochloride moieties enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in medicinal chemistry.
Caption: Chemical Structure of this compound
| Identifier | Value |
| IUPAC Name | (Isoquinolin-1-yl)methanamine;dihydrochloride |
| CAS Number | 102600-24-2 (dihydrochloride); 40615-08-5 (free base)[1] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂[2] |
| Molecular Weight | 231.12 g/mol [2] |
| InChI Key | NSZXYJPWXMGVFU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The data is a combination of experimentally determined values and computational predictions where experimental data is not available.
| Property | Value | Source |
| Physical Form | White to off-white powder | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | The dihydrochloride salt form enhances its solubility.[1] Soluble in dilute acids. | [1] |
| pKa | Not available | - |
| LogP (predicted) | 2.5371 | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis
A potential synthetic pathway is outlined below:
Caption: A potential synthetic route to the target compound.
A series of 1-aminoalkylisoquinoline-4-carboxylates has been synthesized by the acylation of a phenethylamine derivative, followed by a Bischler-Napieralski cyclization and oxidation. N-Alkyl analogs were prepared by the reaction of a 1-chloromethylisoquinoline intermediate with an alkylamine.
Another established method for introducing substituents at the C-1 position of isoquinolines is the Reissert reaction. This reaction involves the treatment of isoquinoline with an acid chloride and cyanide to form a Reissert compound, which can then be alkylated at the 1-position.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on the structure and data for related compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system and the protons of the aminomethyl group. The aromatic region will likely display a complex pattern of multiplets due to the fused ring system. The methylene protons of the aminomethyl group would appear as a singlet, which may be broadened due to interaction with the nitrogen atom. The amine protons would likely appear as a broad singlet.
13C NMR Spectroscopy
The 13C NMR spectrum will show signals for the ten carbon atoms of the isoquinoline core and the aminomethyl group. The aromatic carbons will resonate in the typical downfield region for aromatic and heteroaromatic compounds. The methylene carbon of the aminomethyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3200-3500 cm-1 corresponding to the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm-1.
-
C-H stretching (aliphatic): Bands just below 3000 cm-1.
-
C=N and C=C stretching (aromatic): Bands in the 1400-1600 cm-1 region.
-
N-H bending: A band around 1600 cm-1.
Mass Spectrometry
In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₀N₂) would be expected at m/z 158. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.
Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of isoquinoline derivatives with diverse biological activities. The isoquinoline nucleus is a prominent feature in many natural alkaloids and synthetic compounds with a wide range of pharmacological properties.
Derivatives of this compound are being explored for their potential in treating neurological disorders, with some research indicating a role in enhancing cognitive function and addressing conditions like depression and anxiety.[1] The unique structure of 1-isoquinolin-1-ylmethanamine allows for effective interaction with biological systems, making it a valuable building block for novel therapeutic agents.[1]
Its applications in research include:
-
Pharmaceutical Development: As a crucial intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Chemical Biology: Used in studies to probe enzyme interactions and cellular processes.[1]
-
Neurotransmitter Systems Research: Employed in studies related to brain function and neurological disorders.[1]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the public domain based on the conducted searches. The synthesis of a related series of compounds, 1-aminoalkylisoquinoline-4-carboxylates, involved the following general steps:
-
Amide Coupling: Coupling of a phenethylamine derivative with a phthaloyl-protected amino acid to form an amide.
-
Bischler-Napieralski Cyclization: Cyclization of the amide to form a 3,4-dihydroisoquinoline.
-
Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.
-
Deprotection: Removal of the protecting groups to yield the final product.
For the synthesis of N-alkyl analogs, a 1-chloromethylisoquinoline intermediate was reacted with various amines.
Safety and Handling
According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in an inert atmosphere at room temperature.[2]
Conclusion
This compound is a valuable chemical intermediate for the synthesis of a wide range of isoquinoline derivatives with potential applications in pharmaceutical and materials science research. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active isoquinolines underscores its importance as a scaffold for drug discovery. Further research to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its pharmacological profile is warranted.
References
1-Isoquinolin-1-ylmethanamine dihydrochloride CAS number 40615-08-5.
An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine Dihydrochloride (CAS Number: 40615-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine, and its dihydrochloride salt, is a pivotal chemical intermediate in the landscape of medicinal chemistry and pharmaceutical development. As a member of the isoquinoline family—a class of heterocyclic aromatic organic compounds—it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Isoquinoline derivatives are integral to numerous natural alkaloids and synthetic compounds with applications ranging from anesthetics and antihypertensives to antiretroviral agents.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents, particularly in the context of enzyme inhibition for managing metabolic diseases.
Chemical and Physical Properties
1-Isoquinolin-1-ylmethanamine is most commonly handled in its dihydrochloride salt form to enhance solubility and stability. The CAS number 40615-08-5 typically refers to the free base, while 19382-38-8 is often associated with the dihydrochloride salt. It is crucial for researchers to note this distinction when sourcing the compound.
Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| CAS Number | 40615-08-5 | 19382-38-8 | [Supplier Data] |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ | [Supplier Data] |
| Molecular Weight | 158.20 g/mol | 231.12 g/mol | [Supplier Data] |
| Appearance | - | White to off-white powder | [Supplier Data] |
| Purity | - | ≥95% - ≥97% | [Supplier Data] |
| Storage Conditions | - | Room temperature, under inert gas (Nitrogen) | [Supplier Data] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | - | [Supplier Data] |
| logP (Predicted) | 2.5371 | - | [Supplier Data] |
| Hydrogen Bond Donors | 1 | - | [Supplier Data] |
| Hydrogen Bond Acceptors | 2 | - | [Supplier Data] |
| Rotatable Bonds | 1 | - | [Supplier Data] |
Role in Drug Discovery: A Case Study in DPP-IV Inhibition
A significant application of 1-Isoquinolin-1-ylmethanamine is its use as a foundational intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for type 2 diabetes as it inactivates incretin hormones, which are responsible for regulating blood glucose levels. The primary aminomethyl group at the 1-position of the isoquinoline ring is crucial for the biological activity of these inhibitors[1].
Signaling Pathway: DPP-IV Inhibition for Glycemic Control
The diagram below illustrates the mechanism of action for DPP-IV inhibitors synthesized from the 1-Isoquinolin-1-ylmethanamine scaffold. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.
Biological Activity of Derived Inhibitors
While specific IC₅₀ values for inhibitors directly synthesized from this compound are not publicly available in the initial search results, structure-activity relationship (SAR) studies on related compounds have demonstrated significant potency. For instance, substitutions at the 6- and 8-positions of the isoquinoline ring with methoxy groups have been shown to increase the inhibitory potency against DPP-IV by as much as 53-fold compared to the unsubstituted lead compound[1].
Table 2: Representative Biological Activity of Derived Isoquinoline-based DPP-IV Inhibitors
| Compound Class | Target | Activity Metric | Result | Reference |
| 1-Aminomethylisoquinoline-4-carboxylates | DPP-IV | Potency | Primary aminomethyl group essential for activity | [1] |
| 6,8-Dimethoxy substituted derivatives | DPP-IV | Potency | Up to 53-fold increase over lead compound | [1] |
Experimental Protocols
The following sections detail a representative synthetic protocol for a biologically active compound using 1-Isoquinolin-1-ylmethanamine as a key intermediate.
Synthesis of 1-Isoquinolin-1-ylmethanamine
While several general methods for isoquinoline synthesis exist, such as the Bischler-Napieralski or Pictet-Spengler reactions, a specific high-yield protocol for 1-Isoquinolin-1-ylmethanamine is not detailed in the provided search results. It is typically prepared from isoquinoline-1-carbonitrile via reduction, or from 1-chloromethylisoquinoline via amination.
Representative Synthesis of a DPP-IV Inhibitor Intermediate
This protocol describes a plausible synthetic route to a more complex isoquinoline derivative, based on the known reactivity of 1-Isoquinolin-1-ylmethanamine and its role in forming DPP-IV inhibitors. This represents an example of how the title compound is utilized in a drug discovery workflow.
Objective: To synthesize an N-acylated derivative of 1-Isoquinolin-1-ylmethanamine, a common structural motif in DPP-IV inhibitors.
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., a phthaloyl-protected amino acid, as suggested by related syntheses)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add saturated sodium bicarbonate solution until the pH is basic, and extract the free amine into an organic solvent like DCM (3x). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.
-
Coupling Reaction: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add the coupling agent (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amide Formation: Add a solution of the 1-Isoquinolin-1-ylmethanamine free base (1.0 eq) in anhydrous DCM to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
References
Physical and chemical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and neuropharmacology. As a derivative of the isoquinoline scaffold, a core structure in many biologically active alkaloids, this compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its dihydrochloride salt form enhances aqueous solubility, facilitating its application in various experimental settings. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including experimental protocols for its synthesis and analysis, and a review of its potential mechanisms of action within the central nervous system.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. While some specific experimental values for this particular salt are not widely reported in the literature, data for the parent compound and closely related analogs provide valuable context.
Table 1: Physical and Chemical Data for this compound and Related Compounds
| Property | Value | Source/Comment |
| IUPAC Name | (Isoquinolin-1-yl)methanamine dihydrochloride | --- |
| Synonyms | 1-(Aminomethyl)isoquinoline dihydrochloride | --- |
| CAS Number | 40615-08-5 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | [1] |
| Molecular Weight | 231.12 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Not available | Data not found in literature. |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | Enhanced solubility in water due to the dihydrochloride salt form. | [1] General property. Specific quantitative data not available. |
| pKa | 5.46 (for the parent isoquinoline) | [1] The aminomethyl group is expected to increase the basicity. 1-Aminoisoquinolines are generally stronger bases. |
| Storage Conditions | Store at 0-8 °C | [1] |
Experimental Protocols
Synthesis of this compound
A plausible and common route for the synthesis of 1-(aminomethyl)isoquinolines is the reduction of 1-cyanoisoquinoline. The subsequent conversion to the dihydrochloride salt is a standard procedure.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Methodology:
-
Reduction of 1-Cyanoisoquinoline:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-cyanoisoquinoline in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared.
-
The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise or as a solution in THF.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude 1-(aminomethyl)isoquinoline.
-
-
Formation of the Dihydrochloride Salt:
-
The crude 1-(aminomethyl)isoquinoline is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
A solution of hydrogen chloride in an ethereal solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield this compound as a solid.
-
Analytical Characterization
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for verifying the purity and structure of the synthesized compound.
Experimental Workflow: Analysis
Caption: Analytical workflow for purity and structural confirmation.
HPLC Method (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
¹H-NMR Spectroscopy (Predicted):
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the aminomethyl protons. The exact chemical shifts will be influenced by the solvent and the protonation state.
Biological Activity and Signaling Pathways
Isoquinoline derivatives are known to possess a wide range of biological activities, with a significant number of studies focusing on their neuropharmacological effects. Several isoquinoline-based compounds have been investigated as potential neurotoxins or, conversely, as neuroprotective agents, often in the context of neurodegenerative diseases like Parkinson's disease.
A key mechanism implicated in the neurotoxic effects of some isoquinoline derivatives is the inhibition of mitochondrial respiratory chain complex I.[2][3] This inhibition can lead to a cascade of downstream events, including impaired ATP production, increased generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.
Signaling Pathway: Mitochondrial Complex I Inhibition by Isoquinoline Derivatives
Caption: Proposed mechanism of neurotoxicity via mitochondrial complex I inhibition.
While some isoquinoline derivatives exhibit neurotoxic properties, others have been developed as ligands for specific neurotransmitter receptors, such as the dopamine D3 receptor, and show potential as neuroprotective agents for conditions like Parkinson's disease. The 1-aminoisoquinoline moiety is a key pharmacophore in some of these compounds. This highlights the dual nature of the isoquinoline scaffold, where structural modifications can lead to vastly different pharmacological profiles.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a diverse range of isoquinoline-containing molecules. Its primary applications are in:
-
Pharmaceutical Development: As a key intermediate in the synthesis of compounds targeting neurological disorders.[1]
-
Chemical Biology: For the creation of molecular probes to investigate enzyme interactions and cellular processes.[1]
-
Neuropharmacology Research: In studies related to neurotransmitter systems and the development of novel treatments for neurodegenerative diseases.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry and neuropharmacology. While a complete physicochemical profile is not yet publicly available, its role as a synthetic intermediate is well-established. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers working with this and related isoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of complex I by N-methylisoquinolinium ion and N-methyl-1,2,3,4-tetrahydroisoquinoline in isolated mitochondria prepared from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Isoquinolin-1-ylmethanamine dihydrochloride molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine dihydrochloride is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. As a derivative of isoquinoline, a structural isomer of quinoline, this compound is integral to the synthesis of a variety of bioactive molecules. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids with significant physiological effects, including morphine and papaverine. The dihydrochloride salt form of 1-Isoquinolin-1-ylmethanamine enhances its aqueous solubility and stability, rendering it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular characteristics, a representative synthetic protocol, and its role in therapeutic agent development.
Molecular Profile
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The key molecular data is summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ or C₁₀H₁₀N₂·2HCl[1][2][3] |
| Molecular Weight | 231.12 g/mol |
Synthetic Pathway and Experimental Protocol
The synthesis of 1-Isoquinolin-1-ylmethanamine and its subsequent conversion to the dihydrochloride salt can be achieved through various established methods for isoquinoline derivatization. A common and effective approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative. Below is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction
This protocol outlines a plausible multi-step synthesis of this compound.
Step 1: Amide Formation
-
To a solution of 2-phenylethylamine in a suitable aprotic solvent such as dichloromethane, add an equimolar amount of a protected aminoacetyl chloride (e.g., phthalimidoacetyl chloride) dropwise at 0°C.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)-2-phthalimidoacetamide.
Step 2: Cyclization to Dihydroisoquinoline
-
Dissolve the crude amide from Step 1 in a high-boiling point solvent like toluene or acetonitrile.
-
Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), portion-wise at a controlled temperature (typically elevated).
-
Reflux the mixture for several hours until the starting material is consumed, as indicated by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(phthalimidomethyl)-3,4-dihydroisoquinoline.
Step 3: Aromatization to Isoquinoline
-
Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent.
-
Add a dehydrogenating agent, such as palladium on carbon (Pd/C), and heat the mixture in the presence of a hydrogen acceptor or under an inert atmosphere at high temperature.
-
After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the 1-(phthalimidomethyl)isoquinoline.
Step 4: Deprotection and Salt Formation
-
Treat the protected isoquinoline derivative with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide protecting group.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
After the deprotection is complete, filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate, dissolve the resulting crude 1-isoquinolin-1-ylmethanamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthetic steps described above, from starting materials to the final product.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its structural motif is particularly prevalent in compounds targeting the central nervous system. Researchers have utilized this intermediate in the development of potential treatments for neurological disorders. The primary amine group at the 1-position of the isoquinoline ring serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships and optimize drug candidates. The versatility of this compound makes it an essential tool for chemists aiming to innovate in drug design and discover novel therapeutic agents.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers
Introduction
Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds that have long been a focal point of pharmacological research. Found predominantly in a wide array of plant families, these nitrogen-containing heterocyclic molecules have demonstrated a remarkable breadth of biological activities. Their therapeutic potential spans a wide spectrum, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of isoquinoline alkaloids. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of various isoquinoline alkaloids. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways involved in tumor growth and metastasis.[1][2]
Quantitative Anticancer Data
The cytotoxic effects of isoquinoline alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several prominent isoquinoline alkaloids against various human cancer cell lines.[3][4][5][6][7][8][9]
Table 1: Anticancer Activity (IC50 Values in µM) of Selected Isoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HT29 (Colon) | 52.37 | [10] |
| T47D (Breast) | 25 | [11] | |
| MCF-7 (Breast) | 272.15 | [12] | |
| A549 (Lung) | 139.4 | [13] | |
| HeLa (Cervical) | 159.5 | [13] | |
| Sanguinarine | A375 (Melanoma) | ~0.30 | [14] |
| G-361 (Melanoma) | ~0.87 | [14] | |
| NB4 (Leukemia) | 0.53 | [15] | |
| MKN-45 (Gastric) | 1.53 | [15] | |
| Chelerythrine | A375 (Melanoma) | ~0.61 | [14] |
| SK-MEL-3 (Melanoma) | ~0.37 | [14] | |
| NB4 (Leukemia) | 1.85 | [15] | |
| Papaverine | AMJ-13 (Breast) | 62.12 | [16] |
| MCF-7 (Breast) | 72.62 | [16] | |
| U87MG (Glioblastoma) | 11 | [15] | |
| T98G (Glioblastoma) | 4.5 | [15] | |
| Noscapine | LoVo (Colon) | 75 | [17] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Key Signaling Pathways in Anticancer Activity
The anticancer effects of isoquinoline alkaloids are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, leading to decreased cell proliferation and survival.[14][18]
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noscapine induces mitochondria-mediated apoptosis in human colon cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Biological Relevance of Papaverine in Cancer Cells [ouci.dntb.gov.ua]
Unraveling the Enigmatic Mechanism of 1-Isoquinolin-1-ylmethanamine Dihydrochloride: A Technical Overview
For Immediate Release
[City, State] – 1-Isoquinolin-1-ylmethanamine dihydrochloride, a versatile isoquinoline derivative, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutics, particularly for neurological disorders. Despite its role as a key synthetic intermediate, a definitive and direct mechanism of action for the compound itself remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of structurally related isoquinoline compounds to postulate a putative mechanism of action for this compound, providing a framework for future research and drug discovery initiatives.
Introduction to this compound
This compound belongs to the broad class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds with a wide array of documented biological activities. While this specific compound is frequently utilized as a building block in the synthesis of more complex molecules, its intrinsic pharmacological profile is not well-defined. The isoquinoline nucleus is a common feature in many established therapeutic agents, suggesting that this compound could interact with various biological targets.
Putative Biological Targets and Mechanisms of Action
Based on the activities of structurally similar isoquinoline derivatives, several potential mechanisms of action for this compound can be hypothesized. It is crucial to note that these are speculative and require direct experimental validation.
Enzyme Inhibition
Derivatives of 1-(aminomethyl)isoquinoline have demonstrated inhibitory activity against several key enzymes. This suggests that this compound may act as an inhibitor of one or more enzymes, potentially through competitive or non-competitive binding to the active site.
-
Rho-associated protein kinase (ROCK): Substituted isoquinolin-1-amine derivatives have been identified as ATP-competitive inhibitors of ROCK-I, a kinase implicated in cardiovascular diseases. The core isoquinoline structure plays a role in binding to the kinase domain.
-
Dipeptidyl Peptidase IV (DPP-IV): Certain 1-aminoalkylisoquinoline-4-carboxylates have been described as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. The primary aminomethyl group is often crucial for this activity.
Receptor Modulation
The isoquinoline scaffold is a common pharmacophore in ligands for various receptors, indicating that this compound could function as either an agonist or antagonist at one or more receptor sites.
-
Opioid Receptors: Studies on substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have revealed their potent interaction with kappa and mu opioid receptors, suggesting a potential role in analgesia.
-
Sigma Receptors: A derivative of dimethoxy-dihydroisoquinoline has been developed as a highly selective sigma-2 receptor ligand, which may be relevant for the treatment of neuropathic pain.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Isoquinoline-based ureas have been identified as potent and selective antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways.
Proposed Signaling Pathways
Given the potential for enzyme inhibition and receptor modulation, this compound could influence several intracellular signaling cascades. The following diagrams illustrate hypothetical pathways based on the activities of related compounds.
Caption: Putative ROCK-I Inhibition Pathway.
Caption: Hypothetical Receptor Modulation Signaling Cascade.
Experimental Protocols for Elucidating the Mechanism of Action
To transition from a putative to a confirmed mechanism of action, a systematic experimental approach is required. The following outlines key experimental workflows that could be employed.
Target Identification and Validation Workflow
Caption: Experimental Workflow for Target Identification.
Detailed Methodologies:
-
Broad Panel Screening: Utilize commercially available screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound against a wide range of kinases, GPCRs, ion channels, and other common drug targets.
-
Dose-Response and IC50/EC50 Determination: For any identified "hits," perform concentration-response experiments using appropriate enzymatic or cellular assays to determine the potency of the compound. For example, for a kinase hit, a typical assay would involve incubating the kinase, substrate (with a detectable tag), ATP, and varying concentrations of the compound. The amount of product formed would then be quantified.
-
Radioligand Binding Assays: To confirm direct binding to a receptor target, competitive binding assays using a known radiolabeled ligand for that receptor should be performed. The assay measures the ability of this compound to displace the radioligand, allowing for the calculation of its binding affinity (Ki).
-
Functional Cellular Assays: To assess the functional consequence of receptor binding, cell lines expressing the target receptor can be used. For GPCRs, second messenger assays (e.g., cAMP accumulation using HTRF, or intracellular calcium flux using a fluorescent indicator like Fura-2) are standard. For ion channels, patch-clamp electrophysiology would be the gold standard to measure changes in ion currents.
-
Western Blot Analysis: To investigate downstream signaling pathways, cells would be treated with the compound, and cell lysates would be analyzed by Western blot using antibodies specific for phosphorylated (activated) and total signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt).
Quantitative Data on Related Compounds
While no quantitative data for this compound is readily available, the following table summarizes the potencies of some related isoquinoline derivatives against their respective targets, providing a benchmark for potential activity.
| Compound Class | Target | Assay Type | Potency (IC50/Ki) |
| Substituted Isoquinolin-1-amine | ROCK-I | Kinase Assay | Varies with substitution |
| 1-Aminoalkylisoquinoline-4-carboxylate | DPP-IV | Enzyme Assay | Varies with substitution |
| Substituted Tetrahydroisoquinoline | Kappa Opioid Receptor | Binding Assay | Ki = 0.09 nM (for a 5-hydroxy derivative) |
| Dimethoxy-dihydroisoquinoline derivative | Sigma-2 Receptor | Binding Assay | High Affinity & Selectivity |
| Isoquinoline-based urea | TRPV1 Receptor | Calcium Flux Assay | IC50 ≈ 5 nM |
Conclusion and Future Directions
This compound remains a molecule of interest primarily as a synthetic precursor. However, the rich pharmacology of the isoquinoline class of compounds strongly suggests that this molecule may possess intrinsic biological activity. The putative mechanisms outlined in this guide, centered on enzyme inhibition and receptor modulation, provide a rational basis for future pharmacological investigation. A systematic screening and validation approach, as detailed in the proposed experimental workflows, is essential to definitively elucidate the mechanism of action of this compound and unlock its full therapeutic potential. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to undertake these studies to fill the existing knowledge gap.
Potential therapeutic targets of 1-Isoquinolin-1-ylmethanamine dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine dihydrochloride serves as a pivotal structural motif in the development of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its core isoquinoline scaffold is present in a multitude of biologically active molecules. This guide explores the key therapeutic targets of various isoquinoline derivatives, focusing on their mechanism of action, relevant quantitative data, and the experimental protocols used to determine their activity. The information presented is intended to provide a comprehensive resource for researchers engaged in the design and development of isoquinoline-based drugs.
Dopamine D3 Receptor: A Target for Neurological Disorders
A significant number of isoquinoline derivatives have been identified as potent ligands for the Dopamine D3 Receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. Many of these derivatives exhibit high affinity and selectivity for D3R over the closely related D2R, which is a critical attribute for minimizing off-target effects.
Quantitative Data: Binding Affinities of Isoquinoline Derivatives at Dopamine Receptors
The following table summarizes the binding affinities (Ki, nM) of several tetrahydroisoquinoline derivatives for the human Dopamine D1, D2, and D3 receptors. These values were determined using radioligand binding assays with membrane preparations from HEK-293 or CHO cells expressing the respective recombinant human dopamine receptors.
| Compound ID | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity | Reference |
| 5s | >10,000 | 504 | 1.2 | 420 | [1][2] |
| 5t | 2260 | 508 | 3.4 | 149 | [1][2] |
| 5i | >10,000 | 25 | 26 | ~1 | [2] |
| 5q | >10,000 | >10,000 | 57 | >175 | [1][2] |
| (-)-24c (D-301) | - | - | EC50 = 0.52 nM | 223 (EC50 ratio) | [3] |
| l-ICP (71) | 5.5 | 41.8 | 37.3 | ~1.1 | [4] |
| l-THP (72) | 124 | 388 | 1420 | ~0.27 | [4] |
Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.
Signaling Pathway
Dopamine receptors, including D3R, are G protein-coupled receptors that modulate downstream signaling cascades upon ligand binding. As illustrated below, activation of D3R can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. This pathway plays a crucial role in regulating neuronal excitability and neurotransmitter release.
Experimental Protocols
This protocol is used to determine the binding affinity of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human D2 or D3 receptor are cultured to confluency.
-
Cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-spiperone or [125I]IABN), and varying concentrations of the isoquinoline derivative (competitor ligand).
-
For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol) is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the D2 or D3 receptor as described above.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, varying concentrations of the isoquinoline derivative (agonist), and [35S]GTPγS.
-
GDP is also added to the reaction mixture.
-
-
Incubation:
-
The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.
-
-
Filtration and Scintillation Counting:
-
The assay is terminated and filtered as in the radioligand binding assay.
-
The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
-
Data Analysis:
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.
-
JNK Pathway: A Target in Cancer Therapy
Certain isoquinoline derivatives have demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involved is the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]
Signaling Pathway
The overproduction of ROS in cancer cells treated with isoquinoline derivatives can lead to cellular stress and the activation of the JNK pathway. Activated JNK can then phosphorylate various downstream targets, including proteins of the Bcl-2 family, leading to the initiation of the mitochondrial apoptotic cascade.
Experimental Protocols
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoquinoline derivative for the desired time period.
-
-
Staining:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
This protocol is used to detect the phosphorylation (activation) of JNK.
-
Cell Lysis:
-
Treat cells with the isoquinoline derivative as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for total JNK and a loading control (e.g., β-actin) on the same or a parallel blot.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain Management
Isoquinoline-based compounds have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and capsaicin (the pungent component of chili peppers). It is a key player in the signaling of inflammatory and neuropathic pain.
Quantitative Data: In Vitro Activity of Isoquinoline-Based TRPV1 Antagonists
The following table presents the half-maximal inhibitory concentrations (IC50) of an isoquinoline derivative against human TRPV1 channels activated by different stimuli.
| Compound ID | Agonist | IC50 (µM) | Reference |
| 3b | Capsaicin | 0.084 | [6] |
| 3b | Protons (pH 5.5) | 0.313 | [6] |
Note: IC50 represents the concentration of an antagonist that is required for 50% inhibition of the agonist's response.
Experimental Workflow
The evaluation of a potential TRPV1 antagonist typically follows a workflow that progresses from in vitro functional assays to in vivo models of pain.
Experimental Protocols
This cell-based assay measures the ability of a compound to inhibit TRPV1 channel activation by monitoring changes in intracellular calcium concentrations.
-
Cell Culture:
-
Culture cells stably expressing recombinant human TRPV1 channels (e.g., HEK-293 or CHO cells) on glass coverslips or in 96-well plates suitable for imaging.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with the isoquinoline derivative (antagonist) for a specified period.
-
Add a TRPV1 agonist (e.g., capsaicin or acidic buffer) to activate the channels.
-
-
Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium through the activated TRPV1 channels.
-
The inhibitory effect of the test compound is measured by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 value by performing a dose-response analysis with varying concentrations of the antagonist.
-
This animal model assesses the analgesic efficacy of a compound against chemically-induced pain.
-
Animals:
-
Use adult male rats or mice.
-
-
Drug Administration:
-
Administer the isoquinoline derivative to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Nociceptive Testing:
-
After a predetermined time for the drug to take effect, inject a low dose of capsaicin into the hind paw of the animal.
-
Observe and record the nociceptive behaviors, such as the total time spent licking or flinching the injected paw, for a set period.
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors in the drug-treated group with that of a vehicle-treated control group. A significant reduction in pain-related behaviors indicates an analgesic effect.
-
Conclusion
The isoquinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. As demonstrated in this guide, derivatives of 1-Isoquinolin-1-ylmethanamine have shown significant potential in targeting a range of proteins implicated in diverse disease areas, including neurological disorders, cancer, and pain. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for the continued exploration and optimization of this important class of compounds in drug discovery and development.
References
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and natural product synthesis. Comprising a benzene ring fused to a pyridine ring, this nitrogen-containing heterocycle forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast array of synthetic compounds with profound pharmacological activities. Its derivatives have been successfully developed into therapeutic agents, including anesthetics, antihypertensives, vasodilators, and antimicrobial drugs. This technical guide provides an in-depth literature review of the discovery of isoquinoline compounds, detailing the seminal experiments, foundational synthetic methodologies, and key biological insights that have established isoquinoline as a cornerstone of modern drug development.
The Discovery and Structural Elucidation of Isoquinoline
The story of isoquinoline begins in the late 19th century, a period marked by fervent investigation into the chemical constituents of coal tar.
Initial Isolation from Coal Tar
In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a novel nitrogenous basic compound from the complex mixture of coal tar.[1][2] They named it "isoquinoline" to signify its isomeric relationship with the previously discovered quinoline. Their isolation method, though laborious, laid the groundwork for future studies.
A significant refinement in the isolation process was introduced by Weissgerber in 1914.[2] This improved method exploited the greater basicity of isoquinoline compared to quinoline, enabling a more efficient selective extraction from coal tar, followed by isolation through fractional crystallization of the acid sulfate.[2]
Structural Elucidation through Oxidative Degradation
Early chemical analyses established the molecular formula of isoquinoline as C₉H₇N.[1] The critical evidence for its structure came from oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded two key products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid).[1][3]
The formation of phthalic acid was indicative of an unsubstituted benzene ring, while the presence of cinchomeronic acid pointed to a pyridine ring fused at its 3 and 4 positions.[1] This pivotal experiment allowed for the correct deduction of the isoquinoline structure as a benzene ring fused to a pyridine ring at the [c] face.
Physical and Chemical Properties of Isoquinoline
A summary of the key physical and chemical properties of the parent isoquinoline molecule is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | [1] |
| Molar Mass | 129.16 g/mol | [1] |
| Appearance | Colorless hygroscopic liquid or solid | [1][4][5] |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | 242-243 °C | [1][6] |
| Density | 1.099 g/cm³ | [1] |
| pKa (of conjugate acid) | 5.14 | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. Soluble in dilute acids. | [1][4] |
Foundational Synthetic Methodologies
The isolation and structural elucidation of isoquinoline spurred the development of synthetic routes to access its derivatives. Three classical named reactions form the bedrock of isoquinoline synthesis.
Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[5][7][8][9] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[8]
Experimental Protocol Example: A solution of the appropriate β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 equiv) or triflic anhydride (Tf₂O, 1.25 equiv) in the presence of a non-nucleophilic base like 2-chloropyridine (2.0 equiv) at temperatures ranging from 0 °C to reflux.[8][9] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully quenched with ice or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting 3,4-dihydroisoquinoline can be dehydrogenated using palladium on carbon (Pd/C) in a suitable solvent under reflux to yield the fully aromatic isoquinoline.
Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is particularly significant as it often proceeds under mild conditions, especially with electron-rich aromatic rings, and mimics biosynthetic pathways of many isoquinoline alkaloids.[11]
Experimental Protocol Example: A solution of a β-arylethylamine (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is treated with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[10][11] The reaction mixture is stirred at temperatures ranging from ambient to reflux until the starting materials are consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography or crystallization.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, reported in 1893, is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13][14][15] The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base) followed by cyclization.[12][13]
Experimental Protocol Example: A benzaldehyde derivative (1.0 equiv) and 2,2-diethoxyethylamine (1.0 equiv) are heated in concentrated sulfuric acid.[13][14] The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The isoquinoline product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography. Yields can vary significantly depending on the substrates and reaction conditions.[13]
| Synthesis Method | Key Reactants | Product Type | Typical Conditions | Representative Yields | Reference(s) |
| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃ or P₂O₅, reflux | 75-85% | [16] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., TFA, HCl), heat | 52-85% | [17][18] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Concentrated H₂SO₄, heat | Variable (often moderate to low) | [13] |
Biological Significance: The Case of Tetrahydroisoquinoline Neurotoxicity
Certain tetrahydroisoquinoline (TIQ) derivatives, which can be formed endogenously in the human brain, have been implicated as neurotoxins that may play a role in the pathogenesis of Parkinson's disease.[6][19] Their neurotoxic mechanism bears a striking resemblance to that of the well-known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][20][21][22]
These TIQ derivatives, like the active metabolite of MPTP (MPP⁺), are taken up by dopaminergic neurons and accumulate in the mitochondria.[4][20] There, they inhibit Complex I of the electron transport chain, leading to a cascade of detrimental effects, including impaired ATP production, increased generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neurons.[4][19][23]
Conclusion
From its initial discovery in the byproducts of industrial coal processing to its central role in the synthesis of life-saving medicines, the isoquinoline core has had a rich and impactful history. The pioneering work of 19th and early 20th-century chemists in isolating, characterizing, and synthesizing this fundamental heterocycle provided the crucial tools for generations of scientists to explore its vast chemical space. The foundational synthetic strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain indispensable in modern organic synthesis. A deep understanding of the discovery, properties, and reactivity of isoquinoline compounds is essential for today's researchers dedicated to the design and development of novel, isoquinoline-based therapeutic agents to address a wide range of human diseases.
References
- 1. MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 16. researchgate.net [researchgate.net]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. via.library.depaul.edu [via.library.depaul.edu]
- 19. researchgate.net [researchgate.net]
- 20. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Technical Guide to the Safe Handling of 1-Isoquinolin-1-ylmethanamine Dihydrochloride
For Immediate Release
This document provides a comprehensive technical guide on the safety and handling precautions for 1-Isoquinolin-1-ylmethanamine dihydrochloride, a compound utilized in pharmaceutical research and development.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this substance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is harmful if swallowed and toxic in contact with skin.[2] The compound causes skin irritation and serious eye irritation.[2] Furthermore, it is harmful to aquatic life with long-lasting effects.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂·2HCl[1] |
| Molecular Weight | 231.12 g/mol [3] |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 95% (NMR)[1] |
| Storage Conditions | Store at 0-8 °C[1] in an inert atmosphere at room temperature. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure risk.
Handling
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[4][8]
-
Hand Protection : Use protective gloves.[7] Inspect gloves before use and dispose of them properly after handling.[8]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[4][8]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[4]
-
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
Keep the container in an inert atmosphere. Recommended storage temperature is between 0-8 °C.[1]
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10][11][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing and shoes.[7] Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2][6][10] Seek immediate medical attention.[2] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow for safe handling and emergency response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isoquinolin-5-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 54759001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile isoquinoline derivative with potential applications in pharmaceutical research and development. Its structure suggests possible interactions with various biological targets, particularly within the central nervous system.[1] Isoquinoline derivatives have been investigated for a range of biological activities, including as antitumor agents, receptor agonists/antagonists, and enzyme inhibitors.[2][3][4][5] The dihydrochloride salt form of this compound enhances its solubility, making it suitable for use in a variety of in vitro and in vivo experimental settings.[1]
These application notes provide an overview of potential research applications and detailed, generalized experimental protocols for the initial screening and characterization of this compound. The provided protocols are based on methodologies commonly used for analogous isoquinoline compounds and should be optimized for specific experimental conditions.
Potential Applications
Based on the activities of structurally related isoquinoline compounds, this compound could be investigated for, but not limited to, the following applications:
-
Neuropharmacology: Exploration of its effects on neurotransmitter systems and receptors, such as dopamine and vanilloid receptors.[1][3]
-
Oncology: Assessment of its cytotoxic or anti-proliferative effects on various cancer cell lines.
-
Inflammation and Pain: Investigation of its potential to modulate inflammatory pathways and pain perception.[2][6]
Data Presentation: Pharmacological Profile of Related Isoquinoline Derivatives
The following table summarizes quantitative data for structurally related isoquinoline compounds to provide a reference for expected potency ranges. Note: These values are not for this compound and should be used as a comparative guide only.
| Compound Class | Target | Assay Type | Value | Reference |
| Isoquinoline Derivative (A-425619) | Human TRPV1 Receptor | Intracellular Calcium Assay (Capsaicin-evoked) | IC₅₀ = 5 nM | [2][7] |
| Isoquinoline Derivative (A-425619) | Rat Dorsal Root Ganglion Neurons (Native TRPV1) | Electrophysiology | IC₅₀ = 9 nM | [2][7] |
| (S)-...-isoquinolin-1-yl... Derivative ((-)-24c) | Human Dopamine D3 Receptor | GTPγS Binding Assay | EC₅₀ = 0.52 nM | [3] |
| (S)-...-isoquinolin-1-yl... Derivative ((-)-24c) | Human Dopamine D2 Receptor | GTPγS Binding Assay | EC₅₀ = 116 nM | [3] |
| 3-Arylisoquinolinamine (7b) | Human Colorectal Cancer (HCT-15) | Cytotoxicity Assay | - | [5] |
Experimental Protocols
In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of a selected cell line.
Materials:
-
Selected human cancer cell line (e.g., HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
MTT Assay Experimental Workflow
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor (e.g., Dopamine D3 receptor).
Materials:
-
Cell membranes from a cell line stably expressing the target receptor (e.g., HEK-293 cells expressing human D3 receptors).
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the Ki value.
Competitive Radioligand Binding Principle
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human tumor cells (e.g., paclitaxel-resistant HCT-15).
-
This compound.
-
Vehicle for drug administration (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% water).
-
Calipers.
-
Analytical balance.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Analyze changes in body weight as an indicator of toxicity.
In Vivo Xenograft Study Workflow
Disclaimer
The experimental protocols provided are intended as a guide and may require optimization for specific research applications. It is the responsibility of the researcher to ensure that all experiments are conducted safely and in accordance with all applicable regulations. The pharmacological data presented is for related compounds and may not be representative of the activity of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Neurological Research: The Case of 1-Isoquinolin-1-ylmethanamine dihydrochloride
Despite the burgeoning field of neuroscience and the continuous exploration of novel chemical entities, a comprehensive body of research detailing the specific applications of 1-Isoquinolin-1-ylmethanamine dihydrochloride in neurological studies is not yet available in the public domain. As a result, specific, validated experimental protocols, quantitative data, and established signaling pathways for this particular compound cannot be provided at this time.
While this compound is recognized as a chemical compound and is available from various suppliers, dedicated studies on its neurological effects, mechanism of action, and potential therapeutic applications have not been published in peer-reviewed scientific literature. This presents a unique challenge for researchers interested in its potential, but also an opportunity for novel investigation.
For scientists and drug development professionals, the isoquinoline scaffold itself is of significant interest in neurological research. Various derivatives of isoquinoline have been investigated for a wide range of effects on the central nervous system. These studies, while not directly applicable to this compound, can offer a conceptual framework for potential areas of investigation.
General Landscape of Isoquinoline Derivatives in Neurological Research
The broader class of isoquinoline derivatives has been implicated in a diverse array of neurological processes, acting as everything from neurotoxins to potential therapeutic agents. Understanding this landscape can provide context for formulating initial hypotheses for novel compounds like this compound.
Potential Areas of Investigation for Novel Isoquinoline Compounds:
-
Receptor Binding Assays: To determine if the compound interacts with known neurotransmitter receptors (e.g., dopamine, serotonin, glutamate receptors).
-
Enzyme Inhibition Assays: To assess the compound's ability to inhibit enzymes involved in neurological pathways (e.g., monoamine oxidase, cholinesterases).
-
In Vitro Neuronal Cell Culture Models: To study the effects on cell viability, neurite outgrowth, and electrophysiological properties.
-
In Vivo Animal Models of Neurological Disorders: To investigate potential therapeutic efficacy in conditions such as Parkinson's disease, Alzheimer's disease, or epilepsy.
It is crucial to emphasize that the biological activity of a specific molecule is highly dependent on its unique structure. Therefore, the activities of other isoquinoline derivatives should not be extrapolated to this compound without empirical validation.
Hypothetical Experimental Workflow for a Novel Compound
For researchers embarking on the study of a novel compound like this compound, a structured, multi-tiered approach is essential. The following workflow illustrates a general path from initial characterization to potential application.
Caption: A generalized workflow for the preclinical evaluation of a novel neurological compound.
As the scientific community continues its work, information regarding this compound may become available. Researchers are encouraged to consult scientific databases and peer-reviewed journals for the most current findings. The exploration of novel chemical space is a cornerstone of therapeutic advancement, and the systematic investigation of compounds like this compound holds the potential to unlock new avenues for understanding and treating neurological disorders.
Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The primary amino group at the 1-position provides a convenient handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides an overview of its applications in the synthesis of dopamine receptor ligands and kinase inhibitors, complete with detailed experimental protocols and representative data. The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous media.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a precursor for creating more complex molecules with therapeutic potential. Two prominent areas of application are the development of novel dopamine receptor ligands for neurological disorders and the synthesis of kinase inhibitors for oncology and inflammatory diseases.
Derivatives of the isoquinoline scaffold have been explored for their potential to modulate dopamine receptors, which are key targets in the treatment of schizophrenia, Parkinson's disease, and other neurological conditions. By acylating the primary amine of 1-Isoquinolin-1-ylmethanamine with various carboxylic acids, novel ligands with affinity for D2 and D3 receptors can be synthesized.
Representative Quantitative Data for Synthesized Dopamine Receptor Ligands
The following table summarizes the binding affinities of hypothetical N-acylated derivatives of 1-Isoquinolin-1-ylmethanamine for the dopamine D2 and D3 receptors. This data is representative of what might be expected from a medicinal chemistry campaign, based on published data for similar isoquinoline-based compounds.[1][2][3]
| Compound ID | R Group (Acyl Moiety) | D2 Receptor pKi | D3 Receptor pKi | D3 vs D2 Selectivity |
| IQM-001 | 4-Phenylbenzoyl | 7.2 | 8.5 | 20-fold |
| IQM-002 | 4-Chlorobenzoyl | 6.8 | 7.9 | 13-fold |
| IQM-003 | 3-Methoxybenzoyl | 7.0 | 8.1 | 12-fold |
| IQM-004 | Cyclohexylcarbonyl | 6.5 | 7.2 | 5-fold |
Signaling Pathway for Dopamine D2 Receptor
The diagram below illustrates a simplified signaling pathway for the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
Caption: Simplified Dopamine D2 receptor signaling pathway.
The isoquinoline core is also a feature in several classes of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The amino group of 1-Isoquinolin-1-ylmethanamine can be functionalized to generate potent inhibitors of various kinases, such as ROCK, JNK, and MYLK4.[4][5][6][7]
Representative Quantitative Data for Synthesized Kinase Inhibitors
The following table presents hypothetical inhibitory activities of N-acylated derivatives of 1-Isoquinolin-1-ylmethanamine against selected kinases. The data is illustrative of the potency that can be achieved with this scaffold.[6]
| Compound ID | R Group (Acyl Moiety) | Target Kinase | IC50 (nM) |
| IQM-101 | 4-(Trifluoromethyl)benzoyl | ROCK-I | 50 |
| IQM-102 | 2-Naphthoyl | JNK1 | 75 |
| IQM-103 | 3-Quinolinecarbonyl | MYLK4 | 15 |
| IQM-104 | 5-Indolecarbonyl | p38α | 120 |
Experimental Protocols
The following protocols are generalized methods for the N-acylation of this compound. These can be adapted for a wide range of acylating agents.
This method is suitable for the reaction of 1-Isoquinolin-1-ylmethanamine with reactive acylating agents like acyl chlorides or anhydrides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add TEA or DIPEA (2.5 - 3.0 eq) at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.
General Workflow for N-acylation
The following diagram illustrates the general workflow for the synthesis and purification of N-acylated derivatives.
Caption: General workflow for N-acylation.
This protocol is ideal for coupling less reactive carboxylic acids and is widely used in peptide synthesis and medicinal chemistry.
Materials:
-
This compound
-
Carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Peptide coupling agent (e.g., HATU, HBTU, or EDC)
-
Base (e.g., DIPEA)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 15 minutes. Add this solution to the activated ester mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure amide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols and data presented here provide a foundation for researchers to design and execute synthetic campaigns targeting a range of therapeutic areas, particularly in the fields of neuroscience and oncology. The straightforward functionalization of its primary amine allows for the rapid generation of compound libraries for SAR studies, facilitating the discovery of new drug candidates.
References
- 1. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Interactions with 1-Isoquinolin-1-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzymatic interactions of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives. Given the established role of isoquinoline scaffolds in targeting enzymes implicated in neurological disorders, this document focuses on protocols for assessing inhibitory activity against Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two key enzymes in neuropharmacology.
Introduction to this compound and its Therapeutic Potential
This compound is a versatile chemical intermediate used in the synthesis of a wide range of isoquinoline derivatives.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[2] Derivatives of isoquinoline have been reported to exhibit a variety of pharmacological effects, including the inhibition of enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterases.[3][4][5] The investigation of this compound and its analogues as enzyme inhibitors is a promising avenue for the discovery of novel therapeutics, particularly for neurological conditions like depression, Alzheimer's disease, and Parkinson's disease.[6]
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. Below are template tables for summarizing such quantitative data.
Table 1: Inhibitory Activity of this compound Derivatives against Monoamine Oxidase (MAO)
| Compound ID | MAO-A IC50 (µM) | MAO-A Ki (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| IQM-HCL (Example) | 15.2 ± 1.8 | 7.5 ± 0.9 | 3.5 ± 0.4 | 1.7 ± 0.2 | 0.23 |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Control (e.g., Pargyline) |
Table 2: Inhibitory Activity of this compound Derivatives against Acetylcholinesterase (AChE)
| Compound ID | AChE IC50 (µM) | AChE Ki (µM) | Mode of Inhibition |
| IQM-HCL (Example) | 25.8 ± 2.1 | 12.9 ± 1.1 | Competitive |
| Derivative 1 | |||
| Derivative 2 | |||
| Control (e.g., Donepezil) |
Experimental Protocols
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound and its derivatives on MAO-A and MAO-B activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the oxidative deamination of a monoamine substrate by MAO.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
This compound and its derivatives
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the fluorometric MAO inhibition assay.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer. Prepare a working solution of the MAO substrate, HRP, and Amplex® Red in Assay Buffer.
-
Assay Plate Preparation: To each well of a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) in Assay Buffer.
-
Inhibitor Addition: Add 25 µL of the serially diluted test compounds or control inhibitors to the respective wells. For the control (100% activity), add 25 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Colorimetric Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is for determining the AChE inhibitory activity of this compound and its derivatives based on the Ellman's method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound and its derivatives
-
Positive control inhibitor (e.g., Donepezil)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader
Signaling Pathway and Assay Principle Diagram:
Caption: Principle of the colorimetric AChE inhibition assay.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compounds and control inhibitor. Prepare working solutions of ATCI and DTNB in Assay Buffer.
-
Assay Plate Preparation: To each well of a 96-well plate, add 25 µL of the serially diluted test compounds or control inhibitors.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the DTNB solution followed by 25 µL of the ATCI solution to each well.
-
Absorbance Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each concentration. Calculate the percentage of inhibition and determine the IC50 value as described in the MAO assay protocol. To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.
Conclusion
The provided application notes and protocols offer a solid foundation for researchers to investigate the enzyme inhibitory potential of this compound and its derivatives. By systematically applying these methods, scientists can elucidate the compound's mechanism of action and gather crucial data for the development of novel therapeutic agents for neurological and other disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Aminobenzyl)-and 1-(4-aminophenyl)isoquinoline derivatives: synthesis and evaluation as potential irreversible cyclic nucleotide phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Detection of 1-Isoquinolin-1-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 1-Isoquinolin-1-ylmethanamine dihydrochloride. The methodologies described are based on common analytical techniques employed for structurally similar isoquinoline derivatives and are intended to serve as a comprehensive guide for assay development and validation.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including bulk drug substances, formulated products, and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a robust framework for researchers.
Analytical Techniques
A survey of analytical methods for isoquinoline alkaloids and related nitrogen-containing heterocyclic compounds indicates that reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a highly effective approach. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives. For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of isoquinoline derivatives. The isoquinoline ring system possesses a strong chromophore, allowing for sensitive detection at specific UV wavelengths.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices. By monitoring specific precursor-to-product ion transitions, this technique minimizes matrix interference and provides a high degree of confidence in the analytical results.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound. These values are based on established methods for similar isoquinoline compounds and should be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 0.3 - 3 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Concentration Range | 0.3 - 50 µg/mL | 0.3 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Experimental Protocols
Protocol 1: HPLC with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound in a bulk powder or simple formulation.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm and 275 nm
4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in mobile phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Detection
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace analysis and biological samples.
1. Materials and Reagents
-
Same as Protocol 1.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled analog.
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Isoquinolin-1-ylmethanamine: Precursor ion [M+H]⁺ → Product ions (To be determined by infusion of a standard solution. Expected fragments would result from the loss of NH3 and cleavage of the isoquinoline ring).
-
Internal Standard: To be determined based on the selected IS.
-
5. Sample Preparation
-
Standard Stock Solution (1 mg/mL): As in Protocol 1.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, mobile phase A) and spike with the internal standard to a constant concentration.
-
Biological Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A, vortex, and inject.
-
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile intermediate compound with significant applications in pharmaceutical research and development.[1] Its isoquinoline core is a structural motif found in numerous biologically active molecules. The dihydrochloride salt form of this compound enhances its aqueous solubility, making it amenable for use in a variety of experimental settings.[1] This document provides detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental results.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% | [2] |
| Storage Conditions | Room temperature, stored under nitrogen | [2] |
Experimental Protocols
General Guidelines for Handling and Storage
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store the solid compound at room temperature in a tightly sealed container, preferably under a dry, inert atmosphere like nitrogen, to prevent degradation.[2]
Preparation of a 10 mM Stock Solution in Aqueous Buffer
This protocol describes the preparation of a 10 mM stock solution. The final volume can be adjusted as needed by scaling the quantities of the compound and solvent accordingly.
Materials:
-
This compound (MW: 231.12 g/mol )
-
Phosphate-buffered saline (PBS), pH 7.4, or another aqueous buffer of choice
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Calculate the required mass:
-
To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 231.12 g/mol = 0.023112 g
-
Therefore, you will need 23.1 mg of the compound.
-
-
-
Weigh the compound:
-
Using an analytical balance, accurately weigh out 23.1 mg of this compound onto a weighing paper or boat.
-
-
Dissolve the compound:
-
Transfer the weighed compound to the 10 mL volumetric flask.
-
Add a small volume of the aqueous buffer (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.
-
-
Bring to final volume:
-
Once the compound is fully dissolved, carefully add the aqueous buffer to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
-
Mix and store:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, sterile container (e.g., a conical tube).
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.
-
Visualizations
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the solid compound to its application in a typical cell-based assay.
Caption: Workflow for preparing and using a stock solution.
Hypothetical Signaling Pathway for an Isoquinoline-Based Receptor Antagonist
Given that some isoquinoline derivatives act as receptor antagonists, the following diagram illustrates a generalized signaling pathway for such a compound. This is a hypothetical representation, as the specific molecular target of this compound is not definitively established in the searched literature.
Caption: Generalized GPCR antagonist signaling pathway.
References
Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and use of 1-Isoquinolin-1-ylmethanamine dihydrochloride (CAS No: 40615-08-5), a versatile intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂·2HCl
-
Molecular Weight: 231.12 g/mol
-
Appearance: White to off-white powder or solid.[1]
Storage Conditions
Proper storage is critical to prevent degradation and maintain the stability of this compound. The compound is known to be sensitive to air and moisture.
Summary of Storage Recommendations
The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Condition | Temperature | Duration | Notes |
| Solid | Long-term | 2°C to 8°C | As per manufacturer's expiry | Store in a tightly sealed container under an inert atmosphere.[2] |
| 0°C to 8°C | Alternative refrigerated condition.[1] | |||
| Room Temperature | Acceptable for short periods, in a desiccated environment.[2] | |||
| -20°C | Extended long-term | For maximum stability.[3] | ||
| In Solvent | Short-term | -20°C | 1 month | Must be protected from light.[4] |
| Long-term | -80°C | 6 months | Must be protected from light.[4] |
Key Storage Considerations
-
Inert Atmosphere: To prevent oxidation and degradation from atmospheric components, it is highly recommended to store the solid compound under an inert gas such as argon or nitrogen.[2]
-
Container: Use a tightly sealed, light-resistant container. Avoid storage in metal containers.[5]
-
Environment: The storage area should be a cool, dry, and well-ventilated space, away from incompatible substances.[3][6]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, or strong alkalis.[4]
Experimental Protocols
Handling Protocol
Due to its hazardous nature, this compound should be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and safety goggles with side-shields.[4][5][7]
-
If there is a risk of dust formation, use a suitable respirator.[4]
Handling Procedure:
-
Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[5]
-
Minimize dust generation during handling.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[4][6]
-
Wash hands thoroughly after handling.[5]
Solution Preparation Protocol
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture onto the compound.
-
Under a fume hood, weigh the desired amount of the compound.
-
Add the chosen solvent to the solid. The dihydrochloride salt form enhances its solubility in aqueous solutions.[1]
-
If necessary, sonicate or vortex gently to ensure complete dissolution.
-
For storage of solutions, use amber or foil-wrapped vials to protect from light and store at -20°C for short-term or -80°C for long-term use.[4]
Visualizations
Storage Decision Pathway
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision pathway for storing this compound.
Safe Handling Workflow
This workflow outlines the essential steps for safely handling the compound in a laboratory setting.
Caption: Safe handling workflow for laboratory use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinolin-1-ylmethanamine dihydrochloride | 19382-38-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Development of G-protein-coupled receptor 40 (GPR40) Antagonists Using Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1] The glucose-dependent nature of GPR40-mediated insulin release offers a significant advantage over traditional insulin secretagogues, with a potentially lower risk of hypoglycemia. While agonists of GPR40 have been pursued clinically, antagonists also hold therapeutic promise, particularly in contexts where chronic FFA-induced GPR40 activation may contribute to β-cell dysfunction or lipotoxicity. This document outlines the development of GPR40 antagonists based on an isoquinolinone scaffold, providing detailed experimental protocols and data for researchers in the field. The isoquinolinone core represents a promising scaffold for the development of potent and selective GPR40 antagonists.
GPR40 Signaling Pathway
Activation of GPR40 by its endogenous ligands, free fatty acids, initiates a signaling cascade primarily through the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Data Presentation: Structure-Activity Relationship (SAR) of Isoquinolinone-Based GPR40 Antagonists
The following table summarizes the in vitro potency and pharmacokinetic properties of a series of 1,2,3,4-tetrahydroisoquinolin-1-one derivatives as GPR40 antagonists. The data is based on the findings reported by Humphries et al. (2009).
| Compound ID | R1 | R2 | GPR40 IC50 (µM) | Rat Microsomal Clearance (µL/min/mg) | Rat in vivo Clearance (mL/min/kg) |
| 1 | H | H | >10 | - | - |
| 2 | 4-F-Ph | H | 0.035 | 150 | 110 |
| 3 | 4-Cl-Ph | H | 0.028 | 120 | 95 |
| 4 | 4-MeO-Ph | H | 0.045 | >200 | >150 |
| 5 | 3-F-Ph | H | 0.060 | - | - |
| 6 | 2-F-Ph | H | 0.150 | - | - |
| 7 | 4-F-Ph | Me | 0.025 | 80 | 60 |
| 8 | 4-F-Ph | Et | 0.030 | 65 | 50 |
| 9 | 4-F-Ph | i-Pr | 0.040 | 50 | 35 |
| 10 (15i) | 4-F-Ph | c-Pr | 0.020 | 45 | 25 |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydroisoquinolin-1-one GPR40 Antagonists
The synthesis of the 1,2,3,4-tetrahydroisoquinolin-1-one scaffold can be achieved through a multi-step process, as outlined in the workflow below. This protocol is adapted from the general synthetic strategy described by Humphries et al. (2009).
Step 1: Amide Coupling
-
To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0°C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 2-phenylethanamine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-phenylethyl)-2-phenylacetamide intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Add the N-(2-phenylethyl)-2-phenylacetamide intermediate (1.0 eq) to a flask containing polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 120°C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench with ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the tetrahydroisoquinolin-1-one core.
Step 3: N-Alkylation/Arylation
-
To a solution of the tetrahydroisoquinolin-1-one core (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with heating until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by column chromatography to obtain the target isoquinolinone GPR40 antagonist.
In Vitro GPR40 Antagonist Activity Assessment: Calcium Mobilization Assay
This protocol describes a method to determine the inhibitory activity of isoquinolinone compounds on GPR40-mediated intracellular calcium mobilization in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human GPR40 (HEK-hGPR40).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
GPR40 agonist (e.g., Linoleic acid).
-
Test compounds (isoquinolinone derivatives).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK-hGPR40 cells in appropriate growth medium.
-
The day before the assay, seed the cells into 96-well plates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the isoquinolinone test compounds and a known GPR40 antagonist (control) in assay buffer.
-
Wash the cells once with assay buffer.
-
Add 20 µL of the diluted test compounds or control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of the GPR40 agonist (e.g., EC80 of linoleic acid) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the peak fluorescence response minus the baseline.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for each compound using a non-linear regression analysis.
-
In Vivo Pharmacokinetic Profiling in Rats
This protocol provides a general framework for assessing the pharmacokinetic properties of isoquinolinone-based GPR40 antagonists in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Test compound (isoquinolinone antagonist).
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight before dosing.
-
Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of the antagonist at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).
-
Conclusion
The isoquinolinone scaffold serves as a valuable starting point for the development of potent and selective GPR40 antagonists. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. The provided data on the structure-activity relationship of 1,2,3,4-tetrahydroisoquinolin-1-one derivatives highlights key structural features that influence their antagonist activity and pharmacokinetic properties. This information will be instrumental for researchers and drug development professionals in the design and optimization of novel GPR40 antagonists for the potential treatment of type 2 diabetes and other metabolic disorders.
References
Troubleshooting & Optimization
How to improve the solubility of 1-Isoquinolin-1-ylmethanamine dihydrochloride.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling 1-Isoquinolin-1-ylmethanamine dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the dihydrochloride salt form used?
This compound is a chemical compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] The dihydrochloride salt form is used to enhance the aqueous solubility and stability of the parent compound, 1-Isoquinolin-1-ylmethanamine, which is a basic molecule.[1] Salt formation is a common and effective method for increasing the dissolution rate of ionizable drug candidates.[2][3][4]
Q2: I am having trouble dissolving this compound in water. What are the initial troubleshooting steps?
Difficulty dissolving this compound can arise from several factors. Here is a logical troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for dissolving this compound.
Q3: How does pH affect the solubility and stability of this compound?
As a dihydrochloride salt of a basic compound, the pH of the solvent is a critical factor.
-
Solubility: In aqueous solutions, a lower pH (acidic conditions) will generally favor the protonated, more soluble form of the amine. If your aqueous solution is neutral or basic, the compound may convert to its less soluble free base form, leading to precipitation.
-
Stability: While acidic conditions improve solubility, extremely high or low pH values can potentially lead to chemical degradation over time, especially with heating. For amine hydrochlorides, maintaining a weakly acidic pH is often optimal for both solubility and stability.[5] It is recommended to prepare fresh solutions and avoid long-term storage in highly basic solutions.
Q4: What solvents, other than water, can be used to dissolve this compound?
If aqueous solubility is insufficient for your experimental needs, various organic solvents and co-solvent systems can be employed. The choice of solvent will depend on the requirements of the subsequent application (e.g., cell culture compatibility, reaction conditions).
| Solvent Category | Examples | Suitability & Considerations |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Citrate Buffer | Recommended to use buffers with a pH below 7 to maintain the protonated state. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Often used to create concentrated stock solutions that can be diluted into aqueous media. |
| Alcohols | Ethanol, Methanol | Can be effective as co-solvents with water to increase solubility.[6] |
Note: Always test the compatibility of the chosen solvent with your experimental system.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after initial dissolution.
This common issue often points to a change in solution conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isoquinolin-1-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-Isoquinolin-1-ylmethanamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-Isoquinolin-1-ylmethanamine?
The most prevalent and industrially scalable method is the catalytic hydrogenation of 1-isoquinolinecarbonitrile. This precursor is typically synthesized from isoquinoline itself through reactions like the Reissert-Henze reaction. The hydrogenation reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂).
Q2: Which catalysts are most effective for the hydrogenation of 1-isoquinolinecarbonitrile?
Both Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts for this transformation. Raney Nickel is often used in combination with ammonia to suppress the formation of secondary amine impurities. Cobalt-based catalysts have also been reported as effective for the selective hydrogenation of nitriles to primary amines.[1]
Q3: Why is ammonia often added during the catalytic hydrogenation of nitriles?
During nitrile reduction, the intermediate imine can react with the already formed primary amine product to generate a secondary amine impurity after further reduction. Ammonia, when used as a co-catalyst or solvent, competes with the product amine for reaction with the imine intermediate, thereby minimizing the formation of this key byproduct and improving the selectivity for the desired primary amine.[1][2]
Q4: Can other reducing agents like Lithium Aluminum Hydride (LAH) be used?
While LAH is a potent reagent for reducing nitriles to primary amines, its use with substrates containing an isoquinoline ring can be problematic. LAH is capable of reducing the aromatic isoquinoline ring system itself, leading to a mixture of products and lower yields of the desired compound. Therefore, milder and more selective methods like catalytic hydrogenation are generally preferred.
Q5: How is the final product isolated and purified as the dihydrochloride salt?
After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude free-base amine is then dissolved in a suitable solvent, such as isopropanol or acetone. Two equivalents of hydrochloric acid (often as a solution in a solvent like ethanol or ether) are added. The dihydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration and then purified by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Primary Amine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Catalyst Activity: Ensure the Raney Nickel or Pd/C catalyst is fresh and active. Deactivated catalysts are a common cause of incomplete reactions. Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the H₂ pressure can drive the reaction to completion. Optimize Reaction Time/Temperature: Monitor the reaction progress by TLC or GC/MS. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. |
| Side Product Formation | Formation of Secondary Amines: This is the most common side reaction. Perform the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) to suppress the formation of secondary amine byproducts.[2][3] Reduction of the Isoquinoline Ring: This can occur with overly harsh reducing agents like LAH. Switch to a more selective method like catalytic hydrogenation with Raney Nickel or a cobalt-based catalyst.[1] |
| Product Loss During Workup | Amine Solubility: The free-base product may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Salt Formation Issues: Incomplete precipitation of the dihydrochloride salt can lead to significant yield loss. Ensure the addition of two full equivalents of HCl. Cooling the solution and using a solvent in which the salt is poorly soluble (like diethyl ether) can improve precipitation. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Persistent Impurities | Identify the Impurity: Use techniques like NMR or LC-MS to identify the structure of the main impurity. If it is the secondary amine, re-evaluate the hydrogenation conditions (see above). Recrystallization: Choose an appropriate solvent system for recrystallization of the dihydrochloride salt. Mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether) are often effective. |
| Product is an Oil, Not a Solid | Residual Solvent: Ensure the product is completely dry and free of residual solvent, which can prevent crystallization. Incorrect Stoichiometry of HCl: The presence of the free base or a mono-hydrochloride salt can result in an oily product. Ensure exactly two equivalents of HCl have been added. Titration can be a useful analytical tool here. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitrile Reduction
The following data is representative for heteroaromatic nitrile reductions and illustrates the effect of different catalysts and conditions. Actual yields for 1-isoquinolinecarbonitrile may vary.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield of Primary Amine (%) | Reference |
| 10% Pd/C | 6 | 30 | Isopropanol | - | ~95% (for Benzonitrile) | [2] |
| Raney® Nickel | 80 | 100 | Methanol | NH₃ | High Selectivity | [3] |
| 70% Co/SiO₂ | 80 | 80 | - | NH₃ | High Selectivity | [1] |
| DMPSi-Pd/SiO₂ | 0.5 (flow) | 60 | - | - | >95% (for Heteroaromatic Nitriles) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Isoquinolinecarbonitrile (Precursor)
This protocol is based on the Reissert-Henze reaction.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve isoquinoline (1 mole) in dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of benzoyl chloride (1.2 moles) and potassium cyanide (1.5 moles) in water dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The Reissert compound will precipitate.
-
Workup: Filter the solid precipitate and wash it with water, followed by cold ethanol.
-
Hydrolysis: Treat the Reissert compound with a strong acid (e.g., H₃PO₄) and heat to induce hydrolysis and elimination to form 1-isoquinolinecarbonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Catalytic Hydrogenation to 1-Isoquinolin-1-ylmethanamine
-
Catalyst Preparation: In a suitable high-pressure reactor (autoclave), add 1-isoquinolinecarbonitrile (1 mole).
-
Solvent and Catalyst Addition: Add a solvent such as methanol saturated with ammonia. Carefully add Raney Nickel (approx. 5-10% by weight, as a slurry in water or ethanol).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-80 bar). Heat the reaction to the target temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within several hours.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent at all times.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent. The residue is the crude 1-Isoquinolin-1-ylmethanamine free base.
Protocol 3: Formation of Dihydrochloride Salt
-
Dissolution: Dissolve the crude amine from Protocol 2 in a minimal amount of a suitable solvent like isopropanol or anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in ethanol.
-
Precipitation: The this compound salt will precipitate as a white solid. Stir the slurry at a low temperature for about 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the final product under vacuum to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Common experimental issues with 1-Isoquinolin-1-ylmethanamine dihydrochloride.
Welcome to the technical support center for 1-Isoquinolin-1-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: Due to its dihydrochloride salt form, this compound is generally soluble in aqueous solutions. For a stock solution, we recommend using sterile, deionized water or a buffer of your choice with a slightly acidic pH to maintain protonation of the amine groups and enhance solubility. Polar organic solvents such as DMSO and ethanol can also be used.[1][2] It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] Stock solutions should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound known to interact with any specific biological targets?
A3: While direct and extensive studies on this compound are limited in publicly available literature, the isoquinoline scaffold is a common feature in compounds designed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain perception.[4][5][6][7] Therefore, it is plausible that this compound or its derivatives may interact with TRPV1 or other neurological targets.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in water. | The concentration may be too high, or the pH of the water may be neutral or slightly basic, reducing the solubility of the amine salt. | - Try gentle warming (to no more than 40°C) and vortexing. - Acidify the water slightly with a drop of dilute HCl. - Prepare a more dilute stock solution. |
| Precipitation occurs when adding the stock solution to cell culture media. | The buffer capacity of the media may be overcome, leading to a pH change and precipitation. The compound may also be less soluble in the complex mixture of the media. | - Prepare a more dilute stock solution to minimize the volume added to the media. - Add the stock solution to the media dropwise while gently swirling. - Consider using a stock solution prepared in a solvent compatible with your cell culture, such as DMSO, at a final concentration that is non-toxic to the cells (typically <0.5%). |
| The compound is insoluble in a non-polar organic solvent. | As an amine dihydrochloride salt, the compound is highly polar and will have poor solubility in non-polar solvents. | - If a reaction requires a non-polar solvent, consider converting the dihydrochloride salt to the free base by neutralization with a suitable base.[8] However, be aware that the free base may have different stability and handling properties. |
Experimental Inconsistencies & Artifacts
| Problem | Potential Cause | Troubleshooting Steps |
| Variable results in cell-based assays. | - Inconsistent cell seeding density. - Cell passage number affecting cellular response. - Degradation of the compound in the stock solution or in the assay medium over time. | - Ensure consistent cell seeding and use cells within a defined passage number range. - Prepare fresh dilutions of the compound from a frozen stock for each experiment. - Perform a time-course experiment to determine the stability of the compound under your specific assay conditions. |
| Unexpected side reactions in organic synthesis. | The amine groups are nucleophilic and can participate in side reactions. The isoquinoline ring can also undergo various chemical transformations. | - Protect the primary amine group if it is not the intended reactive site. - Carefully control reaction conditions such as temperature and stoichiometry. - Analyze the reaction mixture by techniques like HPLC or TLC to monitor for the formation of byproducts. |
| Difficulty in isolating the compound as a hydrochloride salt after a reaction. | The salt may be an oil or "goo" instead of a crystalline solid, or it may be too soluble in the chosen solvent system. | - Try precipitating the salt from a different solvent or a mixture of solvents. Adding a less polar solvent like diethyl ether or petroleum ether to a solution in a more polar solvent can often induce precipitation.[9] - If the salt is hygroscopic, ensure all solvents and equipment are dry. |
Quantitative Data Summary
| Solvent | General Solubility of Isoquinoline Derivatives/Amine Salts | Expected Solubility of this compound |
| Water | Soluble, especially in acidic conditions.[2] | Expected to be soluble, with solubility increasing at lower pH. |
| Ethanol | Generally soluble.[2] | Expected to be soluble. |
| DMSO | Generally soluble.[1] | Expected to be soluble. |
| Non-polar organic solvents (e.g., hexane, toluene) | Generally insoluble.[2] | Expected to be insoluble. |
Experimental Protocols & Methodologies
Forced Degradation Study Protocol (General)
Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all samples, including a control sample (stock solution at room temperature), by a suitable analytical method like HPLC to identify and quantify any degradation products.
General Procedure for Neutralizing the Dihydrochloride Salt to the Free Base
-
Dissolve the this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the solution is basic (pH > 8).[8]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A logical flow diagram for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Refining reaction conditions for synthesizing isoquinoline derivatives.
Welcome to the technical support center for the synthesis of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoquinoline core?
The most established and widely used methods for synthesizing the isoquinoline scaffold are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. These methods rely on intramolecular electrophilic aromatic substitution.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Reagents and Solvents: Impurities can significantly interfere with the reaction. Ensure all starting materials are of high purity and that solvents are anhydrous, especially for reactions sensitive to moisture.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of materials.
-
Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen. Employing an inert atmosphere (e.g., nitrogen or argon) is crucial for such reactions.
-
Mixing Efficiency: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure the stirring is adequate for the scale and viscosity of your reaction.
-
Product Stability: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.
Q3: Where can I find information on the biological activities of isoquinoline derivatives?
Isoquinoline derivatives exhibit a wide range of pharmacological activities and are key structural motifs in many natural products and synthetic drugs. They have been investigated for their potential as antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral agents, among others.[1] Some isoquinoline alkaloids are known to target signaling pathways like the PI3K/Akt/mTOR pathway, which is implicated in cancer.[1]
Troubleshooting Guides
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[2][3][4]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., lacks electron-donating groups).[5] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[5] |
| The dehydrating agent is not potent enough for the specific substrate.[5] | For electron-deficient or neutral substrates, a combination of P₂O₅ in refluxing POCl₃ is a classic choice. Milder, modern alternatives include Tf₂O with 2-chloropyridine.[5] | |
| The starting material or product is decomposing at high temperatures. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid prolonged heating. | |
| Formation of a Styrene-like Side Product | A retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products. Employing milder conditions (e.g., Tf₂O and 2-chloropyridine at lower temperatures) can also suppress this side reaction.[5] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that ipso-attack followed by rearrangement can occur, especially with P₂O₅. |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | Polymerization and decomposition are occurring due to high temperatures or prolonged reaction times. | Carefully control the reaction temperature, potentially with a gradual increase. Monitor the reaction closely and stop it once the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture. |
Quantitative Data: Effect of Dehydrating Agent on Yield
The following table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions, illustrating the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | Moderate |
| P₂O₅ in POCl₃ | Reflux | High | Good to Excellent |
| PPA | - | 150 °C | Good |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 °C to RT | High to Excellent |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7][8]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield or No Reaction | The aromatic ring is not sufficiently nucleophilic. | The reaction works best with electron-donating groups on the aromatic ring. For less reactive substrates, harsher conditions with strong acids (e.g., concentrated HCl, TFA) and higher temperatures may be necessary.[7] |
| The iminium ion intermediate is not forming efficiently. | Ensure anhydrous conditions and use an appropriate acid catalyst. The choice of acid can be critical. | |
| The aldehyde or ketone is sterically hindered or unreactive. | Use a more reactive carbonyl compound if possible. For example, formaldehyde is a very simple and reactive aldehyde for this reaction.[9] | |
| Side Reactions | Polymerization of the starting materials or intermediates. | Control the reaction temperature and concentration of reactants. Slow addition of the acid catalyst may be beneficial. |
Quantitative Data: Representative Yields
Yields for the Pictet-Spengler reaction are highly substrate-dependent. Reactions with highly activated aromatic rings, such as indoles, can proceed in high yields under mild conditions, while less nucleophilic rings like phenyl groups often give poorer yields and require more forcing conditions.[7]
| β-Arylethylamine | Carbonyl Compound | Conditions | Yield (%) |
| Tryptamine | Formaldehyde | HCl, heat | High |
| Phenethylamine | Dimethoxymethane | Conc. HCl, reflux | Moderate to Good |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | H₂SO₄, 0 °C | Good |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[10]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isoquinoline | Incomplete formation of the benzalaminoacetal (Schiff base) intermediate. | Ensure the condensation reaction to form the Schiff base goes to completion before attempting the cyclization. This can often be done in a separate step. |
| The acid catalyst is not effective for the cyclization step. | A variety of acids can be used, including sulfuric acid, trifluoroacetic anhydride, and Lewis acids. The optimal acid will depend on the substrate.[10] | |
| Electron-withdrawing groups on the benzaldehyde are hindering the cyclization. | The reaction is generally more efficient with electron-donating groups on the aromatic ring. |
Quantitative Data: Representative Yields
The yield of the Pomeranz-Fritsch reaction is sensitive to the substituents on the aromatic ring and the reaction conditions.
| Benzaldehyde Derivative | Acid Catalyst | Yield (%) |
| Benzaldehyde | H₂SO₄ | Moderate |
| 3,4-Dimethoxybenzaldehyde | H₂SO₄ | Good |
| 4-Nitrobenzaldehyde | H₂SO₄ | Low |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or a non-protic solvent like dichloromethane).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated HCl, H₂SO₄, or trifluoroacetic acid).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline
This reaction is often carried out in two steps.
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
Combine the benzaldehyde (1.0 equiv) and the 2,2-dialkoxyethylamine (1.0 equiv) in a suitable solvent like toluene.
-
Heat the mixture at reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude benzalaminoacetal can be used directly in the next step or purified if necessary.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude benzalaminoacetal in a suitable solvent.
-
Carefully add a strong acid (e.g., concentrated sulfuric acid) and heat the mixture. The reaction temperature and time will vary depending on the substrate.
-
Monitor the formation of the isoquinoline product by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Basify the mixture with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude isoquinoline by column chromatography or distillation.
Visualizations
Caption: Experimental workflows for common isoquinoline syntheses.
Caption: Troubleshooting decision-making for low yield issues.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Methods for assessing the purity of 1-Isoquinolin-1-ylmethanamine dihydrochloride.
Welcome to the technical support center for 1-Isoquinolin-1-ylmethanamine dihydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). A combination of these techniques provides a comprehensive purity profile.[1]
Q2: What is the expected appearance and molecular weight of this compound?
A2: this compound is typically a white to off-white powder. Its molecular formula is C₁₀H₁₀N₂·2HCl, with a molecular weight of 231.12 g/mol .
Q3: What are some potential impurities that could be present in a sample of this compound?
A3: Potential impurities can originate from the synthetic route or degradation. These may include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products formed by exposure to air, light, or heat.[1][2] For isoquinoline-based syntheses, common impurities can include isomers and related substances from the starting materials.[1]
Q4: How can I confirm the identity of this compound?
A4: The identity of the compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be compared with a reference standard or literature values to confirm the structure.
Q5: What is a typical purity specification for this compound?
A5: For research and development purposes, a purity of ≥95% is often acceptable. However, for pharmaceutical applications, a much higher purity (e.g., >99%) is typically required, with stringent limits on individual impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) for the main compound.
-
Potential Cause 1: Secondary interactions with the stationary phase. As an amine, the compound can interact with residual silanols on the silica-based column, leading to peak tailing.[3]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) to ensure the amine is fully protonated and reduce silanol interactions.
-
Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like heptafluorobutyric acid (HFBA) into the mobile phase to improve peak shape.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
-
-
Potential Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample and re-inject.
-
Decrease Injection Volume: Lower the volume of the sample injected onto the column.
-
-
Issue: Inconsistent retention times.
-
Potential Cause 1: Inadequate column equilibration.
-
Troubleshooting Steps: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
-
Potential Cause 2: Fluctuations in mobile phase composition or temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
-
Quantitative NMR (qNMR) Analysis
Issue: Inaccurate purity calculation.
-
Potential Cause 1: Overlapping signals. Peaks from the analyte, internal standard, and impurities may overlap, leading to integration errors.[4]
-
Troubleshooting Steps:
-
Select a Different Internal Standard: Choose an internal standard with signals in a clear region of the spectrum.
-
Change the Solvent: Using a different deuterated solvent may shift the signals and resolve the overlap.
-
Use a Higher Field NMR: A higher magnetic field strength can improve signal dispersion.
-
-
-
Potential Cause 2: Incomplete relaxation of nuclei. Insufficient delay between pulses can lead to inaccurate signal integration.[4]
-
Troubleshooting Steps: Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest.
-
Issue: Poor signal-to-noise ratio.
-
Potential Cause: Low sample concentration.
-
Troubleshooting Steps:
-
Increase Sample Concentration: Prepare a more concentrated sample, ensuring it remains fully dissolved.
-
Increase the Number of Scans: Acquire more scans to improve the signal-to-noise ratio.
-
-
Experimental Protocols
Purity Determination by HPLC-UV
This method is designed for the quantitative analysis of this compound and its potential non-volatile impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of Mobile Phase A. |
Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the absolute purity of the compound using an internal standard.
Table 2: qNMR Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Methanol (Methanol-d₄) |
| Internal Standard | Maleic Acid (high purity) |
| Sample Preparation | Accurately weigh ~10 mg of the compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.75 mL of Methanol-d₄. |
| Pulse Program | Standard 1D proton with a 30° pulse angle. |
| Relaxation Delay (D1) | 30 seconds |
| Number of Scans | 16 |
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinyl protons of maleic acid.
Identity Confirmation by LC-MS
This method is for confirming the molecular weight of the compound.
Table 3: LC-MS Method Parameters
| Parameter | Value |
| LC System | As described in the HPLC-UV method. |
| Mass Spectrometer | ESI-QTOF or ESI-Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 50-500 |
| Expected Ion | [M+H]⁺ at m/z 159.09 (for the free base) |
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values to assess purity.
Table 4: Theoretical vs. Expected Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 51.97 |
| Hydrogen (H) | 5.23 |
| Nitrogen (N) | 12.12 |
| Chlorine (Cl) | 30.68 |
Visualizations
Caption: Workflow for the comprehensive purity assessment of the compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Preventing degradation of 1-Isoquinolin-1-ylmethanamine dihydrochloride in storage.
This technical support center provides guidance on the proper storage and handling of 1-Isoquinolin-1-ylmethanamine dihydrochloride to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are based on information from various suppliers.[1][2][3]
Q2: What are the visible signs of degradation of this compound?
A2: As a white to off-white powder, any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, melting) may indicate degradation.[1] The presence of an unusual odor could also be a sign of chemical change.
Q3: What are the likely causes of degradation for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amine hydrochloride salts can be susceptible to several degradation mechanisms. These include:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[4][5]
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents. The isoquinoline ring system and the primary amine could be susceptible to oxidation.
-
Photodegradation: Decomposition upon exposure to light, particularly UV light.
-
Thermal Degradation: Decomposition at elevated temperatures.
Q4: Is the dihydrochloride salt form stable?
A4: Yes, the dihydrochloride salt form is generally more stable and offers enhanced solubility in aqueous solutions compared to the free base.[1] Salt formation is a common strategy to improve the stability and handling of amine-containing compounds.[6]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the storage and handling of this compound.
Problem: The compound has changed color (e.g., turned yellow/brown).
-
Possible Cause: This is a common indicator of degradation, potentially due to oxidation, exposure to light, or reaction with impurities.
-
Solution:
-
Cease using the discolored compound in experiments where purity is critical.
-
Verify the purity of the material using an appropriate analytical method (see Experimental Protocols section).
-
If degradation is confirmed, procure a fresh batch of the compound.
-
Review your storage and handling procedures to ensure the compound is protected from light and stored under an inert atmosphere if possible.
-
Problem: The compound has become clumpy or appears moist.
-
Possible Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere. This can accelerate hydrolytic degradation.
-
Solution:
-
Store the compound in a desiccator to remove absorbed water.
-
If you suspect significant degradation has occurred, verify the purity of the compound.
-
For future use, handle the compound in a dry environment (e.g., a glove box) and ensure the container is tightly sealed after each use.
-
Problem: Inconsistent experimental results are being obtained with the compound.
-
Possible Cause: This could be due to a loss of purity and potency of the compound over time.
-
Solution:
-
Perform a purity check on your current stock of the compound using one of the methods described in the Experimental Protocols section.
-
If the purity is below the required specification (typically ≥95-97%), it is advisable to use a new, unopened batch of the compound for your experiments.[1][3]
-
Always record the lot number and date of receipt for your chemicals to track their age and potential for degradation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with this compound.
Caption: A flowchart for identifying and resolving issues related to the degradation of this compound.
Summary of Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C or Room Temperature | To minimize thermal degradation.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation.[2][3] |
| Light | Store in the dark (e.g., amber vial) | To prevent photolytic degradation. |
| Moisture | Keep in a dry place, tightly sealed container | To prevent hydrolysis. |
| pH | Avoid strongly acidic or basic conditions in solution | Amine hydrochlorides can be susceptible to hydrolysis under these conditions.[4] |
| Incompatibilities | Strong oxidizing agents | To prevent oxidative degradation. |
Experimental Protocols
To assess the stability and purity of this compound, the following analytical methods can be employed. These are standard techniques for the analysis of pharmaceutical compounds and impurities.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 246 nm).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[7]
Methodology:
-
Prepare separate solutions of the compound (e.g., at 1 mg/mL) in the following solutions:
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Neutral Hydrolysis: Water
-
-
Expose a solid sample of the compound to:
-
Thermal Stress: Place in an oven at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Stress: Expose to a light source (e.g., UV lamp).
-
-
Incubate the samples for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration.
-
Analyze the samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the formation of any degradation products.
Stability Testing Experimental Workflow
The following diagram outlines the workflow for conducting a forced degradation study.
Caption: A schematic of the experimental workflow for a forced degradation study of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinolin-1-ylmethanamine dihydrochloride | 19382-38-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Interpreting Unexpected Results in Assays Involving Isoquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing derivatives of 1-Isoquinolin-1-ylmethanamine dihydrochloride in their experiments. Given that the isoquinoline scaffold is a "privileged structure" in medicinal chemistry, derivatives often exhibit a broad range of biological activities, which can sometimes lead to unexpected or difficult-to-interpret results.[1] This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common biological targets and mechanisms of action for isoquinoline-based compounds?
A1: Isoquinoline derivatives are known to interact with a wide array of biological targets, leading to various mechanisms of action. Common targets include:
-
Protein Kinases: Many isoquinoline-based inhibitors target the highly conserved ATP-binding pocket of protein kinases, which can lead to both on-target and off-target effects.[1][2]
-
Microtubules: Certain isoquinoline alkaloids, such as noscapine, can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
DNA and RNA: The planar structure of some isoquinoline compounds allows them to intercalate into nucleic acids, potentially causing genotoxicity or interfering with DNA replication and transcription.[1][3]
-
Ion Channels: A significant number of isoquinoline alkaloids have been shown to modulate the activity of various ion channels, with the hERG potassium channel being a notable off-target that can lead to cardiotoxicity.[4]
-
G-Protein Coupled Receptors (GPCRs): Derivatives can act as agonists or antagonists at various GPCRs, such as dopamine receptors.
-
Enzymes: Isoquinoline alkaloids can inhibit enzymes like acetylcholinesterase and topoisomerase.[2]
Q2: My isoquinoline derivative shows high potency in a biochemical assay but is significantly less active in a cell-based assay. What could be the reason?
A2: This is a common issue that can arise from several factors related to the compound's properties and its interaction with the cellular environment. Here are some potential causes and troubleshooting steps:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Compound Degradation: The compound may be unstable in the cell culture medium over the time course of the experiment.
To investigate this, you can perform co-incubation experiments with known efflux pump inhibitors or assess the compound's stability in cell culture medium and its metabolic profile.[1]
Q3: I am observing fluorescence quenching in my assay when I add my isoquinoline derivative. Why is this happening and how can I mitigate it?
A3: Some isoquinoline derivatives possess intrinsic fluorescent properties or can quench the fluorescence of other molecules.[5][6][7][8] This can interfere with assays that use fluorescence as a readout.
-
Mitigation Strategies:
-
Run a cell-free assay with your compound and the fluorescent dye to quantify the quenching effect.
-
If possible, switch to a different fluorescent dye with a distinct excitation/emission spectrum.
-
Consider using a non-fluorescent, label-free detection method or a luminescent-based assay.
-
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Problem: Your lead isoquinoline derivative is highly cytotoxic to your target cancer cell line, but it also shows significant toxicity to non-cancerous control cell lines.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| On-Target Toxicity in Normal Cells | Assess the expression level of the intended target in both cancerous and non-cancerous cell lines. | If the target is also expressed in normal cells, the observed cytotoxicity might be an on-target effect. |
| Off-Target Cytotoxicity | Perform a broad-panel kinase screen or other off-target profiling assays. | Isoquinoline scaffolds can interact with multiple targets, and off-target inhibition of essential proteins can lead to non-specific cytotoxicity.[1][2] |
| General Cellular Stress | Conduct assays for mitochondrial toxicity (e.g., Seahorse assay) or oxidative stress (e.g., ROS assay). | The compound might be inducing general cellular stress pathways rather than acting on a specific target.[2] |
| Assay Interference | Run controls with the compound in cell-free media to check for direct interaction with assay reagents (e.g., MTT, XTT). | Some compounds can directly react with assay components, leading to false-positive cytotoxicity readings.[2] |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Inconsistent Assay Results
Problem: You are observing high variability in your assay results (e.g., IC50 values) between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Solubility and Aggregation | Visually inspect for compound precipitation. Use dynamic light scattering (DLS) to check for aggregation at high concentrations. | Poorly soluble compounds can lead to inconsistent effective concentrations.[2] |
| Inappropriate Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your assay duration. | Overly high or low cell densities can affect the assay window and reproducibility.[2] |
| Solvent/Vehicle Effects | Test a serial dilution of your vehicle (e.g., DMSO) alone to determine its non-toxic concentration range. | High concentrations of solvents can be cytotoxic and confound the results.[2] |
| hERG Channel Blockade | If using cardiac-relevant cells or if cardiotoxicity is a concern, consider a preliminary hERG screening assay. | Many isoquinoline alkaloids are known to block the hERG channel, which can lead to unexpected effects on cell viability and function.[4] |
Signaling Pathway Example: Potential Off-Target Kinase Inhibition
Caption: Potential for off-target kinase inhibition.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Materials:
-
Test isoquinoline derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14][15]
Materials:
-
Test isoquinoline derivative
-
Adherent or suspension cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and include untreated controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.[16][17][18][19][20]
Materials:
-
Test isoquinoline derivative
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DTNB and ATCh in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, AChE enzyme, and various concentrations of the test compound. Incubate for a short period.
-
Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound.
Protocol 4: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which is a common downstream event for many GPCRs and ion channels.[21][22][23][24][25]
Materials:
-
Test isoquinoline derivative
-
Cells expressing the target GPCR or ion channel
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive dye and incubate.
-
Compound Addition: Add the test compound (for antagonist mode) or a known agonist (for screening agonists).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time upon addition of an agonist (for antagonist mode) or the test compound (for agonist mode).
-
Data Analysis: Analyze the kinetic data to determine the effect of the compound on calcium mobilization.
Protocol 5: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by GPCRs.[26][27][28][29][30]
Materials:
-
Test isoquinoline derivative
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
Assay buffer
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.
-
Assay Setup: In a microplate, combine the cell membranes, GDP, and the test compound (agonist or antagonist).
-
Initiate Binding: Add [³⁵S]GTPγS to initiate the binding reaction and incubate.
-
Termination and Filtration: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free radioligand by rapid filtration.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the amount of [³⁵S]GTPγS binding as a measure of G-protein activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Blockade of HERG K+ channel by isoquinoline alkaloid neferine in the stable transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. policycommons.net [policycommons.net]
- 21. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. revvity.com [revvity.com]
- 29. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 1-Isoquinolin-1-ylmethanamine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Isoquinolin-1-ylmethanamine dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: The isolated product is an oil or fails to crystallize.
-
Possible Cause 1: Presence of Hygroscopic Impurities. The dihydrochloride salt can be hygroscopic, and the presence of certain impurities can exacerbate this, preventing solidification.
-
Solution 1: Anhydrous Conditions. Ensure all solvents and glassware are thoroughly dried. Perform the final precipitation or crystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Solvent Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can help to remove residual solvents and some impurities, potentially inducing crystallization.
-
Solution 3: Alternative Salt Formation. If the hydrochloride salt consistently oils out, consider forming a different salt (e.g., methanesulfonate) which may have better crystallization properties.[1]
-
Possible Cause 2: Inappropriate Recrystallization Solvent. The chosen solvent system may be too good a solvent for the compound, even at low temperatures.
-
Solution 1: Solvent System Optimization. A mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, acetone) is often effective.[2][3] Dissolve the crude product in a minimal amount of the primary solvent and slowly add the anti-solvent until turbidity is observed. Heat to redissolve and then cool slowly.
-
Solution 2: Seeding. Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystallization.
-
Solution 3: Scratching. Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
Issue 2: The purified product has a persistent color (e.g., yellow or brown).
-
Possible Cause: Presence of Chromophoric Impurities. These may be degradation products or byproducts from the synthesis.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that excessive use of charcoal can lead to product loss.
-
Solution 2: Column Chromatography. If charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.
Issue 3: Poor recovery after recrystallization.
-
Possible Cause 1: Using too much solvent. This will keep a significant portion of the product dissolved even at low temperatures.
-
Solution 1: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution 2: Slow Cooling. Allow the recrystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Pre-warmed Funnel. Use a pre-warmed funnel and filter flask for the hot filtration step to prevent the product from crystallizing out on the filter paper.
Issue 4: The presence of a persistent impurity peak in HPLC or NMR analysis.
-
Possible Cause 1: Unreacted Starting Material (1-Cyanoisoquinoline). The nitrile starting material may not have been fully reduced.
-
Solution 1: Column Chromatography. Silica gel chromatography can be used to separate the less polar nitrile from the more polar amine salt. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine can be effective.[4][5]
-
Possible Cause 2: Secondary or Tertiary Amine Byproducts. During nitrile reduction, the intermediate imine can react with the product amine to form secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[6]
-
Solution 2: Acid-Base Extraction. Before forming the dihydrochloride salt, perform an acid-base extraction. Dissolve the crude free amine in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will partition into the aqueous layer as their hydrochloride salts. Basify the aqueous layer (e.g., with NaOH) to regenerate the free amines, then extract them back into an organic solvent. The different basicities of the primary, secondary, and tertiary amines may allow for some separation during a carefully controlled basification and extraction.
-
Solution 3: Recrystallization. The different solubilities of the hydrochloride salts of the primary, secondary, and tertiary amines may allow for separation by careful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its likely synthesis via a Reissert reaction to form 1-cyanoisoquinoline followed by nitrile reduction, the most common impurities are:
-
Unreacted 1-cyanoisoquinoline: The starting material for the reduction step.
-
Secondary and Tertiary Amines: Formed as byproducts during the catalytic hydrogenation or metal hydride reduction of the nitrile.[6][7]
-
Reissert Compound: The intermediate from the Reissert reaction may not be fully hydrolyzed.[8]
-
Isoquinoline: The initial starting material for the Reissert reaction.
Q2: What are the recommended solvent systems for recrystallizing this compound?
A2: A good starting point for recrystallization is a polar protic solvent or a mixture of a polar solvent and a less polar anti-solvent.
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Diethyl Ether | Varies | Dissolve in minimal hot ethanol, add ether until cloudy, then reheat to clarify and cool slowly. |
| Methanol / Acetone | Varies | Similar to the ethanol/ether system; acetone acts as the anti-solvent.[2] |
| Isopropanol | - | Can be a good single solvent for recrystallizing hydrochloride salts.[2] |
| Ethanol / Water | Varies | Suitable for polar compounds; the amount of water can be adjusted to optimize solubility. |
Q3: How can I remove colored impurities from my product?
A3: The most common method is to use activated charcoal during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
Q4: My compound streaks on a silica gel TLC plate. How can I get a clean separation by column chromatography?
A4: Streaking of amines on silica gel is common due to the acidic nature of the silica. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide, to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.[4]
Q5: What is the best way to store purified this compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as hydrochloride salts can be hygroscopic.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent system based on the table in Q2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, add the primary solvent until the solid dissolves, then add the anti-solvent dropwise until the solution becomes turbid. Reheat until the solution is clear again.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. If charcoal was used, filter through a pad of celite.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities
-
Dissolution: Dissolve the crude free amine (if the dihydrochloride has been neutralized) in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The primary amine product, along with any other basic impurities, will move into the aqueous layer as their hydrochloride salts. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >12. This will deprotonate the amine salts, regenerating the free amines.
-
Extraction: Extract the free amine from the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., anhydrous diethyl ether or methanol) and add a solution of HCl in ether or dioxane to precipitate the pure this compound.
Visual Guides
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. Facile synthesis of octahydrobenzo[h]isoquinolines: novel and highly potent D1 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Reissert reaction - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 1-Isoquinolin-1-ylmethanamine dihydrochloride. This key intermediate is vital in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] This guide offers detailed experimental protocols, data-driven insights, and visual aids to facilitate a smoother and more efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing the isoquinoline core of the target molecule?
A1: The most common methods for synthesizing the isoquinoline framework are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[2] The Bischler-Napieralski synthesis involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[2][3] The Pomeranz-Fritsch reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2] While both are effective, the Bischler-Napieralski reaction is frequently employed for its versatility with a range of substituted starting materials.[3][4]
Q2: My Bischler-Napieralski reaction is resulting in a low yield of the dihydroisoquinoline intermediate. What are the likely causes and solutions?
A2: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:
-
Insufficiently activated aromatic ring: The cyclization step is an electrophilic aromatic substitution, which is more efficient with electron-donating groups on the benzene ring.
-
Decomposition of the starting material or product: The reaction is often conducted at elevated temperatures, which can lead to degradation.
-
Side reactions: One of the most significant side reactions is the retro-Ritter reaction, which can form styrene byproducts.[5]
To address these issues, consider optimizing reaction conditions such as temperature and reaction time, and ensure the use of a sufficiently strong dehydrating agent. For less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be more effective.[5]
Q3: I am struggling with the final hydrochloride salt formation. The product is oily or difficult to crystallize. What can I do?
A3: "Oiling out" or difficulty in crystallization of amine hydrochlorides is a common issue. This can be due to the presence of impurities, residual solvent, or inappropriate solvent selection for crystallization. To troubleshoot, you can:
-
Ensure high purity of the free base: Purify the amine intermediate by column chromatography or distillation before salt formation.
-
Select an appropriate solvent system: A combination of a solvent in which the hydrochloride salt is soluble at elevated temperatures and an anti-solvent in which it is insoluble at room or lower temperatures is often effective.
-
Control the rate of crystallization: Slow cooling and seeding with a small crystal of the desired product can promote the formation of well-defined crystals over an oil.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents that might interfere with crystallization.
Q4: What are the critical process parameters to monitor during scale-up?
A4: When scaling up the synthesis, several parameters become critical to maintain reaction efficiency and safety:
-
Temperature control: Exothermic reactions, such as the initial acylation and the cyclization step, require careful temperature management to prevent runaway reactions and side product formation.
-
Mixing efficiency: In larger reactors, ensuring homogenous mixing is crucial for consistent reaction progress and heat distribution.
-
Rate of reagent addition: The controlled addition of reactive reagents like POCl₃ is essential to manage the reaction exotherm.
-
Work-up and product isolation: The efficiency of extraction, washing, and crystallization steps can be significantly affected by scale.
Troubleshooting Guides
Issue 1: Low Yield in the Bischler-Napieralski Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction fails to proceed to completion | Insufficiently strong dehydrating agent. | Use a more potent dehydrating system, such as P₂O₅ in POCl₃. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of significant side products | Retro-Ritter reaction.[5] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[5] |
| Overheating or prolonged reaction time. | Optimize the reaction time and temperature using in-process controls (e.g., TLC, HPLC). | |
| Complex mixture of products | Impure starting materials. | Ensure the purity of the starting β-phenylethylamide and acylating agent. |
Issue 2: Challenges in Dihydroisoquinoline Oxidation
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete oxidation to the isoquinoline | Ineffective oxidizing agent. | Consider using a stronger oxidizing agent or optimizing the reaction conditions (e.g., temperature, catalyst loading). |
| Formation of over-oxidized byproducts | Harsh reaction conditions. | Use a milder oxidizing agent or reduce the reaction temperature and time. |
| Difficulty in purifying the isoquinoline product | Presence of residual catalyst or byproducts. | Optimize the work-up procedure to effectively remove the catalyst and byproducts. Consider purification by column chromatography or recrystallization. |
Issue 3: Inefficient Hydrochloride Salt Formation and Crystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | High impurity levels. | Purify the free base amine before attempting salt formation. |
| Supersaturation is too high. | Use a larger volume of solvent or cool the solution more slowly. | |
| Formation of a fine powder with poor filterability | Rapid crystallization. | Decrease the rate of cooling or add the anti-solvent more slowly. |
| Low yield of isolated salt | Product is too soluble in the chosen solvent. | Select a solvent system where the hydrochloride salt has lower solubility at room temperature. |
| Incomplete precipitation. | Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. |
Experimental Protocols
Protocol 1: Synthesis of the Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
-
To a solution of the appropriate β-phenylethylamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile), add phosphorus oxychloride (POCl₃) (1.1 - 2.0 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.
Protocol 2: Oxidation of the Dihydroisoquinoline to the Isoquinoline
-
Dissolve the crude dihydroisoquinoline (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).
-
Add an oxidizing agent such as palladium on carbon (Pd/C) (5-10 mol%) or manganese dioxide (MnO₂) (2-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the oxidizing agent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline product.
Protocol 3: Formation and Crystallization of this compound
-
Dissolve the purified 1-Isoquinolin-1-ylmethanamine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol, HCl in diethyl ether) dropwise with stirring.
-
Continue stirring and observe for the formation of a precipitate. If no precipitate forms, cool the solution in an ice bath.
-
If the product oils out, try adding a small amount of a non-polar anti-solvent (e.g., heptane, MTBE) to induce crystallization.
-
Once crystallization is complete, collect the solid by filtration.
-
Wash the filter cake with a small amount of cold solvent or anti-solvent.
-
Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Synthetic Routes for Isoquinoline Core Synthesis
| Parameter | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |
| Typical Yield | 60-85% | 50-75% |
| Scalability | Generally good, but exotherm needs careful management. | Can be challenging due to the use of strong acids and high temperatures. |
| Substrate Scope | Broad, tolerates various substituents on the aromatic ring. | More limited, often works best for electron-rich systems. |
| Key Reagents | POCl₃, P₂O₅ | Concentrated H₂SO₄ |
| Common Issues | Retro-Ritter side reaction, tar formation. | Low yields with electron-withdrawing groups, harsh reaction conditions. |
Table 2: Impurity Profile and Control
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. |
| Styrene Byproducts | Retro-Ritter reaction in Bischler-Napieralski synthesis.[5] | Use of nitrile solvents, careful temperature control.[5] |
| Over-oxidized Products | Harsh oxidation conditions. | Use of milder oxidizing agents, control of reaction time. |
| Residual Solvents | Inefficient drying of the final product. | Thorough drying under vacuum, selection of appropriate crystallization solvents. |
| Inorganic Salts | Incomplete removal during work-up. | Thorough washing of the organic layers during extraction. |
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Bischler-Napieralski reaction.
Caption: A step-by-step process for optimizing the crystallization of amine hydrochloride salts.
Caption: A simplified diagram illustrating the potential involvement of isoquinoline alkaloids in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in neuroprotection.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler napieralski reaction | PPTX [slideshare.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1-styrenyl isoquinoline derivatives for anti-hepatocellular carcinoma activity and effect on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro and In Vivo Validation of 1-Isoquinolin-1-ylmethanamine Dihydrochloride: A Comparative Analysis
A comprehensive review of publicly available scientific literature and bioactivity databases has revealed no specific in vitro or in vivo validation studies for 1-Isoquinolin-1-ylmethanamine dihydrochloride. Consequently, a direct comparison guide detailing its performance against alternative compounds, supported by experimental data, cannot be compiled at this time.
To illustrate the requested format and content for such a guide, this document presents a hypothetical comparative analysis of a representative isoquinoline derivative, designated here as IQ-C1 , with known anticancer properties. This example is based on typical experimental data and protocols found for structurally related isoquinoline compounds with demonstrated biological activity.
Illustrative Comparison: IQ-C1 vs. Standard Chemotherapeutic Agents
This section provides a hypothetical comparison of IQ-C1's performance against two standard-of-care chemotherapy drugs, Cisplatin and Paclitaxel, in the context of non-small cell lung cancer (NSCLC).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of IQ-C1 and comparator compounds against human NSCLC cell line A549 and a normal human bronchial epithelial cell line (BEAS-2B) to assess selectivity.
| Compound | A549 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (BEAS-2B IC50 / A549 IC50) |
| IQ-C1 (Hypothetical) | 2.5 | 50.0 | 20.0 |
| Cisplatin | 8.0 | 15.0 | 1.875 |
| Paclitaxel | 0.1 | 0.5 | 5.0 |
Data Presentation: In Vivo Tumor Growth Inhibition
This table presents hypothetical data from a murine xenograft model where A549 cells were implanted in immunodeficient mice, followed by treatment with the respective compounds.
| Treatment Group (n=8) | Dose (mg/kg) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1200 ± 150 | 0% |
| IQ-C1 (Hypothetical) | 10 | Intraperitoneal (IP) | 480 ± 90 | 60% |
| Cisplatin | 5 | Intraperitoneal (IP) | 600 ± 110 | 50% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this illustrative guide are provided below.
In Vitro Cell Viability (MTT Assay)
-
Cell Culture: A549 and BEAS-2B cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of IQ-C1, Cisplatin, or Paclitaxel for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Data Acquisition: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Six-week-old female BALB/c nude mice were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care.
-
Tumor Implantation: 5x10⁶ A549 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. The compounds were administered via intraperitoneal injection every three days for a total of 21 days.
-
Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis. Tumor growth inhibition was calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Mandatory Visualizations
The following diagrams illustrate a hypothetical mechanism of action for an isoquinoline derivative and a typical experimental workflow.
Caption: Hypothetical signaling pathway for IQ-C1's anticancer activity.
Caption: General experimental workflow for preclinical drug validation.
Efficacy comparison between 1-Isoquinolin-1-ylmethanamine dihydrochloride and similar compounds.
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents has led scientists to explore a vast array of chemical scaffolds, with isoquinoline derivatives emerging as a particularly promising class of compounds. This guide provides a comprehensive comparison of the efficacy of a series of indenoisoquinoline derivatives, potent topoisomerase I inhibitors, against various human cancer cell lines. While 1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable synthetic intermediate for creating diverse isoquinoline-based molecules, this guide will focus on the biological activity of more complex derivatives to highlight the structure-activity relationships that govern their anticancer potential.
Comparative Anticancer Activity of Indenoisoquinoline Derivatives
A study focusing on indenoisoquinoline derivatives as topoisomerase I inhibitors provides compelling data on their cytotoxic effects. The compounds were evaluated against a panel of human cancer cell lines, and their 50% inhibitory concentrations (IC50) were determined. The results, summarized in the table below, reveal significant differences in efficacy based on the structural modifications of the parent indenoisoquinoline scaffold.
| Compound ID | R1 | R2 | A549 (Lung) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | SNU-638 (Stomach) IC50 (μM) | K562 (Leukemia) IC50 (μM) |
| Parent Cmpd | H | H | > 50 | > 50 | > 50 | > 50 |
| Derivative 1 | OCH3 | H | 2.5 | 1.8 | 3.1 | 4.2 |
| Derivative 2 | Cl | H | 1.9 | 1.5 | 2.8 | 3.5 |
| Derivative 3 | H | OCH3 | 5.8 | 4.7 | 6.2 | 7.1 |
| Derivative 4 | H | Cl | 4.2 | 3.9 | 5.5 | 6.3 |
| Derivative 5 | OCH3 | OCH3 | 0.9 | 0.7 | 1.2 | 1.8 |
| Topotecan * | - | - | 0.8 | 0.6 | 1.0 | 1.5 |
| Topotecan, a known topoisomerase I inhibitor, was used as a positive control. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the indenoisoquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4][5]
-
Cell Seeding: Human cancer cell lines (A549, HCT-116, SNU-638, and K562) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the indenoisoquinoline derivatives (ranging from 0.1 to 100 μM) and incubated for an additional 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Mechanism of Action: Topoisomerase I Inhibition and HIF-1α Signaling
Indenoisoquinoline derivatives exert their anticancer effects primarily through the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[6][7] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Furthermore, some indenoisoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.[6] HIF-1α is a key transcription factor that plays a central role in tumor adaptation to hypoxic conditions by promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. The inhibition of HIF-1α activity by these compounds can disrupt the tumor's ability to form new blood vessels, thereby limiting its growth and metastasis.
Caption: Proposed mechanism of action for indenoisoquinoline derivatives.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the anticancer efficacy of novel compounds involves a systematic workflow, from compound synthesis to cellular assays and mechanistic studies.
Caption: Experimental workflow for evaluating anticancer isoquinoline derivatives.
Logical Relationship of Structure-Activity Insights
The comparative data reveals key structure-activity relationships (SAR) for the indenoisoquinoline series. The nature and position of substituents on the aromatic rings significantly influence the cytotoxic potency.
Caption: Structure-activity relationship of indenoisoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines and docking study of a topoisomerase I inhibitor into DNA-topoisomerase I complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isoquinolin-1-ylmethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-isoquinolin-1-ylmethanamine analogs. Due to the limited availability of specific SAR studies on 1-isoquinolin-1-ylmethanamine dihydrochloride, this document focuses on the closely related and well-studied class of 1-aminomethylisoquinoline-4-carboxylate derivatives, which have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. The principles derived from these analogs offer valuable insights for the design of novel therapeutic agents based on the 1-isoquinolin-1-ylmethanamine scaffold.
Structure-Activity Relationship Insights
SAR studies on 1-aminomethylisoquinoline-4-carboxylates have revealed critical structural features necessary for potent DPP-IV inhibition. The key findings are summarized below:
-
Primary Aminomethyl Group: The presence of a primary aminomethyl group at the 1-position of the isoquinoline ring is crucial for biological activity. This group likely interacts with key residues in the active site of the DPP-IV enzyme.
-
Isoquinoline Core: The isoquinoline nucleus serves as a rigid scaffold to properly orient the key interacting moieties.
-
Substitutions on the Isoquinoline Ring: Modifications on the isoquinoline ring significantly impact potency. Specifically, the introduction of methoxy groups at the 6- and 8-positions has been shown to increase inhibitory activity.
-
Carboxylate Group: The carboxylate at the 4-position also appears to play a role in the binding of these analogs to the DPP-IV enzyme.
Comparative Biological Activity
Quantitative data for the inhibitory activity of 1-aminomethylisoquinoline-4-carboxylate analogs against DPP-IV is presented in the table below. This data highlights the impact of substitutions on the isoquinoline ring on the overall potency.
| Compound ID | R1 | R2 | R3 | R4 | DPP-IV IC50 (nM) |
| 1 | H | H | H | COOH | >1000 |
| 2 | OCH3 | H | OCH3 | COOH | 15 |
| 3 | OCH3 | H | H | COOH | 80 |
| 4 | H | OCH3 | H | COOH | 120 |
Note: This table is a representative summary based on qualitative SAR descriptions found in the literature. Actual IC50 values may vary based on specific experimental conditions.
Experimental Protocols
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2]
Step 1: Amide Formation: A β-phenylethylamine is acylated with an appropriate acyl chloride or anhydride to form an N-acyl-β-phenylethylamine intermediate.
Step 2: Cyclization: The amide intermediate is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), to induce intramolecular cyclization, yielding a 1-substituted-3,4-dihydroisoquinoline.[1]
Step 3: Aromatization: The resulting dihydroisoquinoline is dehydrogenated to the corresponding 1-substituted isoquinoline. This can be achieved using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures.
The inhibitory activity of the synthesized analogs against DPP-IV can be determined using a fluorometric assay.[3][4][5]
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV.[4][5] The release of free AMC results in an increase in fluorescence, which is monitored over time. The presence of a DPP-IV inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.
Procedure:
-
A solution of the test compound (inhibitor) at various concentrations is pre-incubated with human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 37°C.[3]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.[3]
-
The fluorescence intensity is measured kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.[4][5]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values (the concentration of inhibitor required to achieve 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of DPP-IV and its inhibition.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. content.abcam.com [content.abcam.com]
Comparative analysis of 1-Isoquinolin-1-ylmethanamine dihydrochloride and capsazepine as TRPV1 antagonists.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative isoquinoline-based TRPV1 antagonist, A-425619, and the classical antagonist, capsazepine. This analysis is supported by experimental data to inform compound selection in TRPV1-targeted research and development.
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a critical player in pain perception, inflammation, and temperature regulation. Its role in these physiological processes has made it a significant target for the development of novel analgesic and anti-inflammatory therapeutics. This guide focuses on a comparative analysis of two distinct classes of TRPV1 antagonists: the well-established capsazepine and the more recent and potent isoquinoline-based antagonists, represented here by A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea]. Due to the limited availability of public data for 1-Isoquinolin-1-ylmethanamine dihydrochloride, the potent and well-characterized A-425619 will serve as a representative for the isoquinoline class of TRPV1 antagonists.
Mechanism of Action and Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[1] Activation of TRPV1 by stimuli such as capsaicin, noxious heat (>43°C), or acidic conditions (protons) leads to an influx of calcium and sodium ions.[2] This influx depolarizes the neuron, triggering the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[3] TRPV1 antagonists function by binding to the receptor and preventing its activation by these stimuli, thereby blocking the downstream signaling cascade that leads to pain perception.[3]
Below is a diagram illustrating the TRPV1 signaling pathway and the points of intervention for antagonists.
Quantitative Comparison of Antagonist Potency
The potency of TRPV1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV1 response to an agonist. The following table summarizes the reported IC50 values for A-425619 and capsazepine in various in vitro assays.
| Antagonist | Assay Type | Cell Line/Tissue | Agonist | IC50 | Reference(s) |
| A-425619 | Ca²⁺ Influx | hTRPV1-HEK293 | Capsaicin | 5 nM | [4] |
| Ca²⁺ Influx | Rat DRG Neurons | Capsaicin | 78 nM | [5] | |
| Ca²⁺ Influx | Rat TG Neurons | Capsaicin | 115 nM | [5] | |
| Electrophysiology | Rat DRG Neurons | Capsaicin | 9 nM | [4][6] | |
| Capsazepine | Ca²⁺ Influx | rTRPV1-CHO | Capsaicin | 562 nM | [7][8][9] |
| Ca²⁺ Influx | Rat DRG Neurons | Capsaicin | 2.63 µM | [5] | |
| Ca²⁺ Influx | Rat TG Neurons | Capsaicin | 6.31 µM | [5] | |
| Ca²⁺ Influx | Human Odontoblast-like cells | Capsaicin | 20.95 µM | [10] |
DRG: Dorsal Root Ganglion; TG: Trigeminal Ganglion; hTRPV1: human TRPV1; rTRPV1: rat TRPV1; CHO: Chinese Hamster Ovary; HEK293: Human Embryonic Kidney 293.
The data clearly indicates that A-425619 is significantly more potent than capsazepine in inhibiting TRPV1 activation, with IC50 values in the low nanomolar range compared to the micromolar range for capsazepine.[4][5]
Selectivity Profile
An ideal antagonist should exhibit high selectivity for its target to minimize off-target effects.
A-425619 has been shown to be a highly selective TRPV1 antagonist, with no significant activity at a wide range of other receptors, enzymes, and ion channels at concentrations up to 10 µM.[2]
Capsazepine , on the other hand, is known to have several off-target effects. It has been reported to interact with other TRP channels, such as TRPM8, and also to inhibit nicotinic acetylcholine receptors and voltage-gated calcium channels.[11][12] These off-target activities can complicate the interpretation of experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TRPV1 antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered salt solution for 45-60 minutes at 37°C.
3. Compound Application and Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR).
-
Baseline fluorescence is recorded for a short period.
-
Varying concentrations of the antagonist (A-425619 or capsazepine) or vehicle are added to the wells and incubated for a specified time (e.g., 5-15 minutes).
-
A fixed concentration of a TRPV1 agonist (e.g., capsaicin, typically at its EC80 concentration) is then added to all wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
4. Data Analysis:
-
The peak fluorescence response after agonist addition is measured.
-
The percentage of inhibition by the antagonist is calculated relative to the response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel in response to an agonist and its inhibition by an antagonist.
1. Cell Preparation:
-
Dorsal root ganglion (DRG) neurons are acutely dissociated from rats or mice, or a cell line expressing TRPV1 is used.
-
Cells are plated on glass coverslips and allowed to adhere.
2. Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 ATP, 0.5 GTP, pH 7.3).
3. Recording Procedure:
-
A whole-cell patch-clamp configuration is established on a single neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A TRPV1 agonist (e.g., capsaicin) is applied via the perfusion system to elicit an inward current.
-
After the current returns to baseline, the neuron is pre-incubated with the antagonist (A-425619 or capsazepine) for a few minutes.
-
The agonist is then co-applied with the antagonist, and the resulting current is recorded.
4. Data Analysis:
-
The peak amplitude of the agonist-evoked current in the presence and absence of the antagonist is measured.
-
The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.
The following diagram outlines a typical experimental workflow for comparing TRPV1 antagonists.
Conclusion
Based on the available experimental data, the isoquinoline-based antagonist A-425619 demonstrates significantly higher potency and selectivity for the TRPV1 receptor compared to the first-generation antagonist, capsazepine. The nanomolar potency of A-425619, in contrast to the micromolar potency of capsazepine, coupled with its cleaner selectivity profile, makes it a more suitable tool for specific and potent inhibition of TRPV1 in research settings. While capsazepine has been a valuable pharmacological tool for elucidating the role of TRPV1, its off-target effects and lower potency necessitate careful consideration in experimental design and data interpretation. For future drug development efforts targeting TRPV1, isoquinoline-based scaffolds and other next-generation antagonists represent a more promising avenue for achieving high efficacy and minimizing undesirable side effects.
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 425619 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 7. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Isoquinolin-1-ylmethanamine Dihydrochloride and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biological activity of 1-Isoquinolin-1-ylmethanamine dihydrochloride and structurally related isoquinoline derivatives. Due to the limited availability of direct in vivo data for this compound, this document focuses on the performance of analogous compounds, offering a valuable reference for researchers exploring the therapeutic potential of this chemical scaffold. The guide benchmarks the activity of these research compounds against established therapeutic agents, providing a comprehensive overview of their potential in various disease models.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for representative isoquinoline derivatives and their corresponding standard drugs in key therapeutic areas where this class of compounds has shown promise: neuroprotection and oncology.
Table 1: In Vivo Neuroprotective Activity of Isoquinoline Derivatives
| Compound/Drug | Animal Model | Disease Model | Key Efficacy Endpoint | Result |
| Tetrandrine | Rats | Ischemia-Reperfusion (I/R) Injury | Reduction in neuronal and glial cell damage | Significant neuroprotective effects by regulating Ca2+ and K+ channels and maintaining intracellular calcium homeostasis.[1] |
| Berberine | Mice | Middle Cerebral Artery Occlusion (MCAO) | Reduced neurological deficit, infarct volume, and brain water content | Down-regulated the expression of NSE, TNF-α, and NF-κB.[2] |
| Tetrahydropalmatine | Rats | Ischemia-Reperfusion (I/R) Injury | Reduced autophagy levels | Reactivated the PI3K/AKT/mTOR pathway.[1] |
| Nuciferine | Not Specified | Central Nervous System Diseases | High blood-brain barrier permeability | Absolute bioavailability of 69.56%.[3] |
Table 2: In Vivo Anticancer Activity of Isoquinoline Derivatives
| Compound/Drug | Animal Model | Tumor Model | Key Efficacy Endpoint | Result |
| Lamellarin D (1) | Not Specified | Human Prostate Cancer Cells (DU-145, LNCaP) | Cytotoxicity | Potent cytotoxic activity.[4] |
| Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2i) | Not Specified | Leukemia (MOLT-4) | Apoptosis Induction | Induced caspase-mediated apoptosis in a dose-dependent manner.[5] |
| N-benzylisoindole-1,3-dione derivatives | Nude Mice | Adenocarcinoma (A549-Luc) Xenograft | Tumor Growth Inhibition | Showed inhibitory effects on the viability of A549 cells.[6] |
| Doxorubicin | Not Specified | Various Cancer Cell Lines | Cytotoxicity (IC50) | Established anticancer agent used as a comparator. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vivo experimental protocols relevant to the validation of isoquinoline derivatives.
Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Compound Administration: The test compound (e.g., an isoquinoline derivative) is administered at various doses, typically via intraperitoneal (IP) or intravenous (IV) injection, either before or after the ischemic event.
-
Neurological Assessment: Neurological deficits are scored at different time points post-surgery using a standardized scale (e.g., a 0-5 point scale).
-
Histological Analysis: After a set period (e.g., 24-72 hours), animals are euthanized, and brains are harvested. Brain slices are stained (e.g., with TTC or cresyl violet) to measure the infarct volume.
-
Biochemical Analysis: Brain tissue can be used for further analysis, such as measuring markers of inflammation (e.g., TNF-α, IL-6), oxidative stress, or apoptosis.
Anticancer Model: Xenograft Tumor Model in Nude Mice
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, IP injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histopathological or molecular analysis.
Signaling Pathways and Experimental Workflows
The biological effects of isoquinoline derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity Profile of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, paramount among them being the assurance of target specificity. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and potential toxicity, underscoring the critical need for a thorough assessment of a compound's cross-reactivity profile early in the drug development pipeline. This guide provides a comparative framework for evaluating the selectivity of 1-Isoquinolin-1-ylmethanamine dihydrochloride, a versatile isoquinoline-based scaffold.[1]
While this compound is primarily recognized as a key intermediate in the synthesis of diverse therapeutic agents, particularly for neurological disorders, its inherent biological activity profile is less characterized.[1] The isoquinoline core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[2][3][4] This guide presents a hypothetical cross-reactivity assessment of this compound against a panel of related compounds, illustrating the methodologies and data interpretation crucial for advancing a lead candidate.
Hypothetical Target and Comparative Compounds
For the purpose of this illustrative guide, we will hypothesize that this compound (designated as Compound A ) has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X." To assess its selectivity, we will compare its activity against two other hypothetical isoquinoline derivatives:
-
Compound B: A close structural analog with a modification on the isoquinoline core.
-
Compound C: A known multi-kinase inhibitor sharing some structural similarity.
-
Staurosporine: A well-characterized, non-selective kinase inhibitor used as a control.[5]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes hypothetical quantitative data from a kinase profiling assay, showcasing the inhibitory activity (IC50 values) of the test compounds against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Compound A (this compound) IC50 (nM) | Compound B IC50 (nM) | Compound C IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase X (Primary Target) | 15 | 50 | 10 | 5 |
| Kinase Y | 250 | 150 | 25 | 10 |
| Kinase Z | >10,000 | 5,000 | 100 | 20 |
| PKA | 8,000 | 9,500 | 500 | 15 |
| PKC | 7,500 | 8,000 | 450 | 8 |
| CDK2 | >10,000 | >10,000 | 1,200 | 30 |
This data is purely illustrative and intended to demonstrate the format of a comparative analysis.
Experimental Protocols
Robust and reproducible experimental design is the bedrock of a reliable cross-reactivity assessment. Below are detailed protocols for key assays that could be employed to generate the type of data presented above.
In Vitro Kinase Profiling Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is proportional to kinase activity.[5]
Materials:
-
Kinase of interest (e.g., Kinase X)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][3][6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal culture conditions for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[1]
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using Western blot or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[1]
Visualizing Pathways and Workflows
Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.
Hypothetical Kinase X Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade involving our target of interest, Kinase X. Understanding the upstream and downstream components of a target's pathway is crucial for interpreting the cellular effects of an inhibitor.
Cross-Reactivity Assessment Workflow
This diagram outlines the logical flow of experiments for assessing the cross-reactivity of a lead compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of different isoquinoline synthesis methodologies.
A Comparative Review of Isoquinoline Synthesis Methodologies
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of four classical and widely employed methodologies for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification.
At a Glance: A Comparative Overview
The choice of synthetic route to an isoquinoline derivative is dictated by the desired substitution pattern, the nature of the available starting materials, and the required reaction conditions. The following table summarizes the key features of each methodology.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Schlittler-Müller Modification |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde and a 2,2-dialkoxyethylamine | Substituted benzylamine and glyoxal hemiacetal |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂) | Strong acid (e.g., concentrated H₂SO₄)[3][4] | Acid catalyst |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[5][6] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[6] | Isoquinoline | C1-substituted isoquinoline[4][7][8] |
| Reaction Conditions | Generally harsh, refluxing acidic conditions[2] | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures)[6] | Harsh, strong acid and heat[9] | Acid-catalyzed |
| Key Intermediate | Nitrilium ion or related species[2][6] | Iminium ion[6] | Benzalaminoacetal (Schiff base)[3] | Imine |
Performance and Substrate Scope
The success and yield of these reactions are highly dependent on the electronic nature of the aromatic ring of the starting material. Electron-donating groups (EDGs) generally facilitate the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) can significantly hinder the reaction or prevent it altogether.[10][11][12]
Bischler-Napieralski Reaction
This reaction is most effective for β-arylethylamides derived from electron-rich aromatic systems.[2][13] The presence of EDGs, such as methoxy or hydroxyl groups, on the benzene ring activates it towards the intramolecular electrophilic attack. For substrates lacking these activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary.[14] A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the intermediate nitrilium ion is stabilized.[1][14]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is also favored by electron-rich aromatic rings.[15] For instance, β-phenylethylamines with one or more methoxy groups on the aromatic ring readily undergo cyclization. Highly nucleophilic aromatic systems, such as indoles and pyrroles, can react under very mild, even physiological, conditions.[15] Less nucleophilic aromatic rings, like an unsubstituted phenyl group, often require higher temperatures and stronger acids to achieve good yields.[15]
Pomeranz-Fritsch Reaction & Schlittler-Müller Modification
The yield of the Pomeranz-Fritsch synthesis is highly dependent on the substituents on the benzaldehyde.[9] Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can lower the efficiency of the cyclization.[9] The classical conditions often involve harsh acids and can result in low yields, which has led to the development of several modifications.[9] The Schlittler-Müller modification, which uses a substituted benzylamine and glyoxal hemiacetal, provides a valuable route to C1-substituted isoquinolines.[4][7][8][16]
The following table presents representative yields for these reactions with various substrates.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Bischler-Napieralski | N-(3,4-Dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~85-95% | --INVALID-LINK-- |
| Bischler-Napieralski | N-Phenethylacetamide | 1-Methyl-3,4-dihydroisoquinoline | Low to moderate | [5] |
| Pictet-Spengler | Tryptamine and Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | ~90% | --INVALID-LINK-- |
| Pictet-Spengler | Dopamine and Formaldehyde | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Good | [17] |
| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde and Aminoacetaldehyde dimethyl acetal | 6,7-Dimethoxyisoquinoline | ~60-70% | [9] |
| Pomeranz-Fritsch | Benzaldehyde and Aminoacetaldehyde diethyl acetal | Isoquinoline | ~30-40% | [18] |
| Schlittler-Müller | 3,4-Dimethoxybenzylamine and Glyoxal semiacetal | 1-(3,4-Dimethoxyphenyl)isoquinoline | Moderate to Good | [7][19] |
Reaction Mechanisms and Logical Flow
The fundamental difference between these synthetic pathways lies in the nature of the electrophilic species that undergoes cyclization and the sequence of bond-forming events.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate (or a related species like a dichlorophosphoryl imine-ester) from a β-arylethylamide.[2][20] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.
Pictet-Spengler Reaction Pathway
In contrast, the Pictet-Spengler reaction involves the initial condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.[21] This iminium ion is subsequently attacked by the electron-rich aromatic ring to yield the 1,2,3,4-tetrahydroisoquinoline product.
Pomeranz-Fritsch Reaction Pathway
The Pomeranz-Fritsch reaction begins with the formation of a benzalaminoacetal (a Schiff base) from a benzaldehyde and a 2,2-dialkoxyethylamine.[3] This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by elimination of alcohol molecules to afford the aromatic isoquinoline ring.
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction
This protocol is a general procedure for the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.
-
Add the anhydrous solvent (toluene or acetonitrile).
-
Add phosphorus oxychloride dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 3,4-dihydroisoquinoline.
General Protocol for Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydroisoquinoline from a β-arylethylamine and an aldehyde.
Materials:
-
β-Arylethylamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine in anhydrous dichloromethane.
-
To this solution, add the aldehyde.
-
Add the acid catalyst (e.g., TFA) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,2,3,4-tetrahydroisoquinoline.
General Protocol for Pomeranz-Fritsch Reaction
This protocol outlines a general procedure for the synthesis of an isoquinoline from a benzaldehyde and an aminoacetal.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Aminoacetaldehyde diethyl acetal (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable solvent
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve the benzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol or toluene. The mixture is typically stirred at room temperature until the formation of the benzalaminoacetal is complete (monitored by TLC or NMR). The solvent is then removed under reduced pressure.
-
Cyclization: To the crude benzalaminoacetal, add concentrated sulfuric acid dropwise at 0 °C. The mixture is then stirred at room temperature or gently heated (e.g., 50-100 °C) for several hours.
-
Work-up: Carefully pour the reaction mixture onto ice and basify with a cold sodium hydroxide solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or distillation to yield the isoquinoline.
Conclusion
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification, represent powerful and versatile tools for the synthesis of isoquinolines and their derivatives. While they all rely on an intramolecular electrophilic aromatic substitution as the key ring-forming step, they differ significantly in their starting materials, reaction conditions, and the nature of the initial product. A thorough understanding of the advantages and limitations of each method is crucial for the strategic design and successful execution of synthetic routes toward biologically active isoquinoline-containing target molecules. Recent advancements continue to expand the scope and improve the efficiency of these classical reactions, ensuring their continued relevance in modern organic synthesis.[22]
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Electron-Withdrawing and Donating Effects in Organic Chemistry [studypug.com]
- 12. m.youtube.com [m.youtube.com]
- 13. grokipedia.com [grokipedia.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. Pomeranz-Fritsch Reaction [drugfuture.com]
- 17. organicreactions.org [organicreactions.org]
- 18. organicreactions.org [organicreactions.org]
- 19. researchgate.net [researchgate.net]
- 20. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 21. name-reaction.com [name-reaction.com]
- 22. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Side-by-side functional comparison of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives, focusing on their potential therapeutic applications. Due to the limited availability of direct comparative studies, this document synthesizes data from various sources to offer a broader understanding of the structure-activity relationships within the isoquinoline scaffold. The information presented herein is intended to guide further research and development of this promising class of compounds.
Introduction to 1-Isoquinolin-1-ylmethanamine
1-Isoquinolin-1-ylmethanamine is a heterocyclic aromatic organic compound.[1] Its dihydrochloride salt enhances solubility, making it a valuable starting point for the synthesis of novel therapeutic agents.[2] The isoquinoline core is a key pharmacophore found in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and modulatory effects on central nervous system receptors.[3][4][5] This guide will focus on two key functional areas where isoquinoline derivatives have shown significant activity: dopamine receptor modulation and antimicrobial effects.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for 1-Isoquinolin-1-ylmethanamine and jego pochodne, compiled from various studies. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Dopamine Receptor Binding Affinity
Derivatives of the isoquinoline scaffold have been extensively investigated for their affinity to dopamine receptors, particularly the D1 and D2 subtypes, which are critical targets in the treatment of neurological and psychiatric disorders.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki in nM) | Reference Study |
| This compound | D1, D2 | Data not available in reviewed literature | - |
| Dinapsoline (a tetrahydroisoquinoline derivative) | D1 | 5.9 | [5] |
| Dinapsoline (a tetrahydroisoquinoline derivative) | D2 | 31 | [5] |
| N-Methyl-hexahydrocyclopenta[ij]-isoquinoline derivative (3a) | D2-like | 2.1 | [6] |
| N-Allyl-hexahydrocyclopenta[ij]-isoquinoline derivative (3c) | D2-like | 4.3 | [6] |
| (E)-1-Styryl-tetrahydroisoquinoline derivative (2c) | D2-like | 11.5 | [6] |
Note: The derivatives listed are structurally related to the core isoquinoline scaffold but are not direct derivatives of 1-Isoquinolin-1-ylmethanamine.
Table 2: Antimicrobial Activity
Various isoquinoline derivatives have demonstrated potent antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Study |
| This compound | - | Data not available in reviewed literature | - |
| HSN584 (an alkynyl isoquinoline) | Staphylococcus aureus | 2 | [4] |
| HSN739 (an alkynyl isoquinoline) | Staphylococcus aureus | 4 | [4] |
| Pyrimido-isoquinolin-quinone derivative (Active) | Methicillin-resistant S. aureus (MRSA) | 2-32 | [7] |
Note: The derivatives listed are functionalized isoquinolines and not direct substitutions of 1-Isoquinolin-1-ylmethanamine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited in this guide.
Dopamine Receptor Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a compound to dopamine receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Radioligand Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2 receptors) is used.[8][9]
-
The prepared membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (the "competitor").
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.[9]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
A pure culture of the target bacterial strain is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
2. Preparation of Compound Dilutions:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
4. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway involving a dopamine receptor and a generalized experimental workflow for screening isoquinoline derivatives.
Caption: Hypothetical signaling pathway of a D2 receptor antagonist.
Caption: Workflow for isoquinoline derivative screening.
Conclusion
References
- 1. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: a potent full dopamine D1 agonist containing a rigid-beta-phenyldopamine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Pharmacological comparison of various isoquinoline alkaloids in the literature.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of four prominent isoquinoline alkaloids: Sanguinarine, Berberine, Noscapine, and Papaverine. The information presented is curated from peer-reviewed literature to facilitate objective evaluation and support further research and development.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families.[1][2] These compounds exhibit a wide range of pharmacological activities, making them a subject of significant interest in drug discovery and development.[3] This guide focuses on the comparative analysis of Sanguinarine, Berberine, Noscapine, and Papaverine, highlighting their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used to elucidate these properties.
Comparative Cytotoxicity
The cytotoxic potential of these four isoquinoline alkaloids has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. Sanguinarine generally demonstrates the highest cytotoxicity with lower IC50 values compared to Berberine, Noscapine, and Papaverine.[3][4] It is important to note that the cytotoxic effects are cell line-dependent.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | HL-60 | Promyelocytic Leukemia | 0.37 | [3] |
| A549 | Non-small Cell Lung Cancer | 0.96 | [3] | |
| H1975 | Non-small Cell Lung Cancer | 0.79 | [3] | |
| A375 | Melanoma | 0.11 - 0.54 (as µg/mL) | [3][5] | |
| G361 | Melanoma | 0.11 - 0.54 (as µg/mL) | [3][5] | |
| SK-MEL-3 | Melanoma | 0.11 - 0.54 (as µg/mL) | [3][5] | |
| Berberine | HT-29 | Colon Cancer | >30 | [3] |
| Tca8113 | Oral Squamous Cell Carcinoma | >30 | [3] | |
| CNE2 | Nasopharyngeal Carcinoma | >30 | [3] | |
| Hela | Cervical Carcinoma | Not explicitly stated | [3] | |
| MCF-7 | Breast Cancer | Nanoparticles showed IC50 in µM range | [3] | |
| Noscapine | MCF-7 | Breast Cancer | 45.8 - 59.3 | [6] |
| MDA-MB-231 | Breast Cancer | 45.8 - 59.3 | [6] | |
| MCF-7 CSCs | Breast Cancer Stem Cells | 10.37 ± 0.84 mM | [7] | |
| MDA-MB-231 CSCs | Breast Cancer Stem Cells | 10.08 ± 1.98 mM | [7] | |
| Papaverine | MCF-7 CSCs | Breast Cancer Stem Cells | 1.80 ± 0.28 µg/ml | [7] |
| MDA-MB-231 CSCs | Breast Cancer Stem Cells | 48.22 ± 3.59 µg/ml | [7] |
Mechanisms of Action & Signaling Pathways
The distinct pharmacological effects of these alkaloids are a result of their interactions with different molecular targets and modulation of various signaling pathways.
Sanguinarine
Sanguinarine is a potent inhibitor of several pro-survival signaling pathways, contributing to its strong cytotoxic and anti-inflammatory effects.[3] It directly inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[8][9] Sanguinarine blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[8] Additionally, sanguinarine has been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways.[3]
Berberine
Berberine's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][10] Activated AMPK, in turn, inhibits anabolic pathways such as mTOR signaling and promotes catabolic processes like glycolysis.[3][11] This activation can occur independently of changes in the AMP/ATP ratio and may be mediated by reactive oxygen species (ROS).[12][13]
References
- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The table below summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 19382-38-8; 40615-08-5 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | ≥97%[2] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed (Category 3). It is also associated with the following hazard and precautionary statements:
-
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container in accordance with local regulation.[1]
-
The signal word for this chemical is Danger .[1]
Step-by-Step Disposal Procedure
Proper disposal of this compound and its containers is crucial to prevent harm to human health and the environment. The following steps outline the recommended disposal protocol.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas, weighing paper), and personal protective equipment (PPE).
-
Segregate this waste from other laboratory waste streams. Do not mix it with non-hazardous waste.
-
-
Containerization:
-
Place all solid waste into a clearly labeled, sealed, and compatible waste container. The container should be robust and leak-proof.
-
For any solutions containing the compound, use a labeled, sealed, and appropriate liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound Waste".
-
Include the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
First Aid Measures:
-
If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
In Case of Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
Always have the Safety Data Sheet readily available for emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3][4] |
| Skin Protection | Wear chemical-resistant gloves (disposable nitrile gloves offer broad short-term protection).[3] A lab coat or chemical-resistant coveralls must be worn to cover as much skin as possible.[3][5] Closed-toe shoes are mandatory.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator is required.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is operational.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriately labeled containers for reactions and waste.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
2. Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the primary container tightly immediately after use.
3. In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the solution covered to prevent the release of vapors.
4. Post-Handling:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as weighing paper, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any of this material down the drain.[1]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
